Cytostatin sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
sodium;[7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSCXWALSKXSD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32NaO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cilastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin (B194054) sodium is a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I), a renal brush border enzyme responsible for the inactivation of carbapenem (B1253116) antibiotics, most notably imipenem (B608078). This guide provides a comprehensive technical overview of the core mechanism of action of cilastatin, its pharmacokinetic profile, and its multifaceted nephroprotective effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Core Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin's primary mechanism of action is the specific and reversible inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located on the brush border of proximal renal tubule cells.[1][2] DHP-I is responsible for hydrolyzing and inactivating certain beta-lactam antibiotics, particularly imipenem.[3] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial efficacy.[1][4] Cilastatin itself possesses no intrinsic antibacterial activity.[1]
The co-administration of cilastatin with imipenem in a 1:1 ratio significantly increases the urinary recovery of active imipenem to approximately 70% of the administered dose.[2][5] This synergistic relationship is crucial for the clinical effectiveness of imipenem, especially in the treatment of urinary tract infections.[1]
Quantitative Inhibition Data
The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that demonstrate the high affinity of cilastatin for DHP-I.
| Parameter | Value | Source |
| IC50 | 0.1 µM | [6] |
| Ki | ~ 0.1 µM | [1] |
| Ki | 0.11 µM | [7] |
Pharmacokinetic Profile of Cilastatin Sodium
The pharmacokinetic properties of cilastatin are well-characterized, both when administered alone and in combination with imipenem. It exhibits a relatively short half-life and is primarily eliminated through the kidneys.
Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Source |
| Half-life (t½) | Approximately 1 hour | [8] |
| Volume of Distribution (Vd) | 14.6 - 20.1 L | [8] |
| Plasma Protein Binding | 35 - 40% | [8] |
| Total Clearance | 0.2 L/h/kg | [8] |
| Renal Clearance | 0.10 - 0.16 L/h/kg | [8] |
| Urinary Excretion | ~70% | [8] |
Pharmacokinetics in Renal Impairment
Renal impairment significantly alters the pharmacokinetics of cilastatin, necessitating dose adjustments. As the glomerular filtration rate (GFR) declines, the half-life of cilastatin is prolonged.
| Renal Function | Half-life (t½) of Cilastatin | Source |
| Normal | 0.86 hours | [9] |
| Undergoing Dialysis | 17.08 hours | [9] |
| End-Stage Renal Disease (ESRD) | 8.84 hours (intravenous) | [10] |
Expanded Mechanism of Action: Nephroprotection
Beyond its primary role as a DHP-I inhibitor, cilastatin exhibits significant nephroprotective effects against a variety of drug-induced kidney injuries.[11][12] This protection is attributed to several mechanisms that extend beyond the simple prevention of imipenem degradation.
Inhibition of Organic Anion Transporters (OATs)
Recent studies have revealed that cilastatin can inhibit renal organic anion transporters (OATs), specifically OAT1 and OAT3.[5] Imipenem is a substrate for these transporters, and its accumulation in proximal tubule cells via OATs contributes to its nephrotoxicity.[5] Cilastatin competitively inhibits this transport, thereby reducing the intracellular concentration of imipenem and mitigating its toxic effects.[5]
Anti-Apoptotic and Anti-Oxidative Stress Effects
Cilastatin has been shown to protect renal cells from apoptosis (programmed cell death) and oxidative stress induced by various nephrotoxic agents, including gentamicin, cisplatin, and vancomycin.[13][14] It is postulated that by binding to DHP-I within cholesterol-rich lipid rafts on the cell membrane, cilastatin interferes with signaling pathways that lead to apoptosis and the production of reactive oxygen species (ROS).[4][13]
Experimental Protocols
In Vitro DHP-I Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against DHP-I.
Materials:
-
Purified renal DHP-I enzyme
-
Imipenem (or other suitable DHP-I substrate)
-
Cilastatin (or test compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified DHP-I in phosphate buffer.
-
Inhibitor Preparation: Create a serial dilution of cilastatin or the test compound in the same buffer.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the DHP-I enzyme solution with varying concentrations of the inhibitor.
-
Initiation of Reaction: Add a known concentration of the imipenem substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the rate of imipenem hydrolysis over time by measuring the decrease in absorbance at a specific wavelength (e.g., 297 nm) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and a Dixon plot.[1]
In Vivo Model of Drug-Induced Nephrotoxicity
This protocol describes a general method for evaluating the nephroprotective effects of cilastatin in an animal model.
Materials:
-
Laboratory animals (e.g., rats or rabbits)
-
Nephrotoxic agent (e.g., cisplatin, gentamicin)
-
Cilastatin sodium
-
Saline solution
-
Metabolic cages for urine collection
-
Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Grouping: Divide animals into control, nephrotoxic agent-only, and nephrotoxic agent + cilastatin groups.
-
Drug Administration: Administer the nephrotoxic agent (e.g., a single intraperitoneal injection of cisplatin). Administer cilastatin (e.g., subcutaneously) at a predetermined dose and schedule, often starting before the nephrotoxic agent.
-
Sample Collection: Collect blood and urine samples at specified time points.
-
Biochemical Analysis: Measure serum creatinine and BUN levels to assess renal function.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect kidney tissues for histological examination to assess the degree of tubular damage.
-
Data Analysis: Compare the biochemical and histological parameters between the different groups to determine the nephroprotective efficacy of cilastatin.[15]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cilastatin Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Imipenem/cilastatin: pharmacokinetic profile in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of imipenem-cilastatin in patients with renal insufficiency undergoing continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Role of Cilastatin in Renal Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cilastatin (B194054), traditionally known as a specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I) for co-administration with the antibiotic imipenem (B608078), possesses a more complex and multifaceted role in renal metabolism. Beyond its primary function of preventing imipenem degradation, cilastatin exhibits significant nephroprotective properties through various mechanisms, most notably the inhibition of organic anion transporters (OATs). This guide provides an in-depth technical overview of cilastatin's mechanisms of action within the kidney, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism: Competitive Inhibition of Dehydropeptidase-I (DHP-I)
Cilastatin's primary and most well-understood function is the potent, reversible, and competitive inhibition of dehydropeptidase-I.[1][2][3] DHP-I is a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[2] Its physiological role involves the hydrolysis of dipeptides; however, it also effectively hydrolyzes and inactivates carbapenem (B1253116) antibiotics like imipenem.[2][4]
By binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing the urinary concentration of the active antibiotic and ensuring its therapeutic efficacy.[1][3][5] When imipenem is administered alone, its urinary recovery is low and variable (ranging from 6% to 43%).[6][7] Co-administration with cilastatin in a 1:1 ratio increases the urinary recovery of active imipenem to approximately 70%.[3][6][7]
Data Presentation: DHP-I Inhibition Kinetics
The inhibitory potency of cilastatin against DHP-I is demonstrated by its low inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Cilastatin | Human Renal DHP-I | ~0.07 - 0.1 µM | Competitive | [2][8] |
| Cilastatin | Human Renal DHP-I | 0.21 µM (for meropenem (B701) hydrolysis) | Competitive | [8] |
| Cilastatin | Human Renal DHP-I | 0.35 µM (for DA-1131 hydrolysis) | Competitive | [8] |
Experimental Protocols: In Vitro DHP-I Inhibition Assay
This protocol outlines a generalized method for determining the Ki of an inhibitor against DHP-I.
1. Materials and Reagents:
-
Purified renal DHP-I (e.g., from human or porcine kidney).[2]
-
DHP-I substrate: Imipenem.[2]
-
Test inhibitor: Cilastatin.[2]
-
Reaction Buffer: e.g., 3-(N-morpholino)propanesulfonic acid (MOPS) or phosphate (B84403) buffer, pH 7.1-7.4.[2][8]
-
Detection System: UV-Vis Spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.[2]
2. Methodology:
-
Enzyme Preparation: A stock solution of purified DHP-I is prepared in the reaction buffer.
-
Substrate and Inhibitor Preparation: Serial dilutions of the substrate (imipenem) and the inhibitor (cilastatin) are prepared.
-
Reaction Initiation: The reaction is initiated by adding a fixed amount of DHP-I to reaction wells/cuvettes containing varying concentrations of imipenem, both in the absence and presence of different fixed concentrations of cilastatin.
-
Monitoring Hydrolysis: The rate of imipenem hydrolysis is monitored over time. This is typically achieved by measuring the decrease in absorbance at approximately 298 nm, which corresponds to the opening of the β-lactam ring.[8]
-
Data Analysis: Initial reaction velocities are calculated for each substrate and inhibitor concentration. The inhibition constant (Ki) is determined by fitting the velocity data to the Michaelis-Menten equation for competitive inhibition, often visualized using a Lineweaver-Burk plot.[8]
Expanded Role: Nephroprotection via Organic Anion Transporter (OAT) Inhibition
Beyond its targeted effect on DHP-I, cilastatin plays a crucial role in protecting the kidney from drug-induced nephrotoxicity.[5][9] This broader protective mechanism is significantly mediated by its interaction with renal organic anion transporters (OATs), particularly OAT1 and OAT3.[5][6][10]
OAT1 and OAT3 are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for secretion.[5] Both imipenem and cilastatin have been identified as substrates for OAT1 and OAT3.[6][10] Cilastatin competitively inhibits the OAT-mediated transport of imipenem and other nephrotoxic drugs (e.g., vancomycin, cisplatin, diclofenac).[9][10][11] This inhibition reduces the intracellular accumulation of these toxic compounds, thereby mitigating cellular damage, apoptosis, and oxidative stress.[9][10][11]
Data Presentation: OAT Inhibition by Cilastatin
Studies using human OAT (hOAT)-transfected cell lines have quantified the inhibitory effect of cilastatin.
| Compound | Transporter | Substrate | IC50 / Ki Value | Reference |
| Cilastatin | hOAT1 | Imipenem | IC50: Comparable to clinical concentrations | [6][10] |
| Cilastatin | hOAT3 | Imipenem | IC50: Comparable to clinical concentrations | [6][10] |
| Cilastatin | hOAT1 | p-aminohippurate (PAH) | Ki: 1470 µM | [12] |
| Cilastatin | hOAT3 | Estrone-3-sulfate (ES) | Ki: 231 µM | [12] |
| Diclofenac (B195802) | Rabbit PTCs | Diclofenac | IC50: 420 µM | [13] |
| Diclofenac + Cilastatin | Rabbit PTCs | Diclofenac | IC50: 908 µM | [13] |
PTCs: Primary Proximal Tubule Cells
Experimental Protocols: OAT Inhibition Assay Using Transfected Cells
This protocol describes a common method to assess a compound's interaction with specific OAT transporters.
1. Materials and Reagents:
-
Stable cell lines expressing a specific human transporter (e.g., hOAT1-HEK293, hOAT3-HEK293) and a mock-transfected control cell line.[10]
-
A radiolabeled or fluorescent probe substrate for the transporter (e.g., [³H]p-aminohippurate for OAT1, [³H]estrone-3-sulfate for OAT3).
-
Test inhibitor: Cilastatin.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Lysis buffer and scintillation fluid (for radiolabeled substrates).
2. Methodology:
-
Cell Culture: Transfected and mock cells are cultured to confluence in multi-well plates.
-
Uptake Experiment:
-
Cells are washed and pre-incubated in uptake buffer.
-
An uptake solution is prepared containing the probe substrate and varying concentrations of the inhibitor (cilastatin).
-
The reaction is initiated by adding the uptake solution to the cells and incubating for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Cells are lysed, and the intracellular concentration of the probe substrate is quantified (e.g., via liquid scintillation counting).
-
Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in mock cells from that in transfected cells. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Summary of Cilastatin's Renal Metabolic Roles
Cilastatin's influence on renal metabolism extends beyond a single enzymatic interaction, encompassing a network of protective effects. Its dual action—inhibiting both DHP-I and OATs—positions it as a unique agent that simultaneously enhances antibiotic efficacy and provides renal protection. Further research has also suggested additional protective mechanisms, including anti-oxidative, anti-inflammatory, and anti-apoptotic effects.[5][9][14]
The role of cilastatin in renal metabolism is demonstrably twofold. It acts as a highly specific and potent inhibitor of DHP-I, a function critical for the clinical utility of imipenem. Concurrently, it serves as a broad-spectrum nephroprotective agent by inhibiting OAT1 and OAT3, thereby preventing the accumulation of toxic substances within renal tubular cells. This dual functionality underscores its importance not only in combination antibiotic therapy but also as a potential therapeutic agent to mitigate drug-induced kidney injury. For professionals in drug development, cilastatin represents a compelling case study in targeted enzyme inhibition and transporter-mediated drug-drug interactions, offering valuable insights into strategies for enhancing drug efficacy while simultaneously ensuring renal safety.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of cilastatin against diclofenac-induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
Cilastatin Sodium (CAS 81129-83-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin (B194054) sodium, identified by CAS number 81129-83-1, is a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). While devoid of intrinsic antibacterial activity, it plays a crucial role in modern antibiotic therapy, primarily by preventing the renal degradation of carbapenem (B1253116) antibiotics, most notably imipenem (B608078). This co-administration strategy enhances the bioavailability and efficacy of imipenem, allowing it to effectively combat a wide range of severe bacterial infections.[1][2][3] Beyond its well-established role as an enzymatic inhibitor, cilastatin has demonstrated independent nephroprotective effects, mitigating the renal toxicity associated with certain therapeutic agents.[4][5] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to cilastatin sodium, tailored for professionals in the field of drug development and biomedical research.
Physicochemical Properties
Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous powder.[6] Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81129-83-1 | [7] |
| Molecular Formula | C₁₆H₂₅N₂NaO₅S | [7] |
| Molecular Weight | 380.43 g/mol | [4] |
| Melting Point | >160°C (with decomposition) | [6] |
| Solubility | Very soluble in water and methanol. Soluble to 100 mM in water and 10 mM in DMSO. Slightly soluble in anhydrous ethanol (B145695). Very slightly soluble in dimethyl sulfoxide. Practically insoluble in acetone (B3395972) and methylene (B1212753) chloride. | [4][6][7] |
| Appearance | White crystalline powder or off-white to yellowish-white, hygroscopic, amorphous powder. | [6][7] |
| Stability | Stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. | [6][7] |
Mechanism of Action
Cilastatin's primary mechanism of action is the potent, competitive, and reversible inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[1][8][9]
Inhibition of Imipenem Degradation
The antibiotic imipenem is susceptible to hydrolysis and inactivation by DHP-I, which cleaves its β-lactam ring.[8][10] This rapid degradation in the kidneys leads to sub-therapeutic urinary concentrations of the active antibiotic. By binding to the active site of DHP-I, cilastatin prevents the enzymatic breakdown of imipenem, thereby increasing its plasma concentration, prolonging its half-life, and ensuring that therapeutically effective levels reach the urinary tract.[1][8][10]
Nephroprotective Effects
Beyond its role in antibiotic potentiation, cilastatin exhibits direct nephroprotective properties. It has been shown to reduce the toxic accumulation of drugs like cyclosporin (B1163) A in kidney proximal tubule epithelial cells.[4] The inhibition of DHP-I by cilastatin can also block the recycling and internalization of cholesterol rafts in these cells, which in turn reduces apoptosis induced by various nephrotoxic agents, including certain chemotherapy drugs and antibiotics.[11]
Pharmacokinetics
The pharmacokinetic profile of cilastatin is well-characterized, particularly in conjunction with imipenem.
| Parameter | Value | Reference |
| Plasma Half-life | Approximately 1 hour | [3][12] |
| Urinary Excretion | 70-80% of the administered dose is excreted unchanged in the urine. | [12][13] |
| Plasma Protein Binding | 35-40% | [3] |
| Volume of Distribution (Vd) | 14.6 - 20.1 L | [3] |
| Renal Clearance | 0.10 - 0.16 L/h/kg | [3] |
| Total Plasma Clearance | 0.2 L/h/kg | [3] |
Note: The pharmacokinetics of cilastatin are linear across the therapeutic dose range, and no accumulation occurs with standard therapeutic regimens.[12] Dosage adjustments are necessary in patients with renal impairment (glomerular filtration rate < 30 ml/min per 1.73 m²).[12]
Experimental Protocols
In Vitro Organic Anion Transporter (OAT)-Mediated Uptake Assay
This protocol is designed to evaluate the inhibitory effect of cilastatin on the uptake of a test compound by OAT1 or OAT3 expressed in a mammalian cell line, such as HEK293 cells.[14]
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
-
Mock-transfected HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test substrate for OATs
-
Cilastatin sodium
-
Positive control inhibitor (e.g., probenecid)
-
Cell lysis buffer
-
Scintillation fluid or appropriate reagents for quantification
Procedure:
-
Cell Culture: Culture the hOAT1, hOAT3, and mock-transfected HEK293 cells in appropriate culture vessels until they reach a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of the test substrate, cilastatin, and probenecid (B1678239) in a suitable solvent (e.g., HBSS). Create serial dilutions of cilastatin to determine the IC₅₀ value.[14]
-
Uptake Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin or the positive control for 10-15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing the radiolabeled test substrate along with the respective inhibitors. d. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake for the substrate. e. Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.[14]
-
Quantification: a. Lyse the cells using a suitable lysis buffer. b. Quantify the amount of substrate taken up by the cells using liquid scintillation counting or another appropriate analytical method. c. Calculate the percentage of inhibition for each concentration of cilastatin and determine the IC₅₀ value.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a test drug when administered alone or in combination with cilastatin.[14]
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test drug
-
Cilastatin sodium
-
Vehicle for drug administration (e.g., sterile saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine collection
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for at least one week. Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test drug alone
-
Group 3: Test drug + Cilastatin[14]
-
-
Drug Administration: Administer the vehicle, test drug, or test drug with cilastatin via the desired route (e.g., intravenous).
-
Pharmacokinetic Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula. b. Centrifuge the blood samples to obtain plasma and store at -80°C until analysis. c. House the rats in metabolic cages to collect urine over a 24-hour period.[14]
-
Sample Analysis: Quantify the concentration of the test drug in plasma and urine samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
Analytical Methods
Accurate quantification of cilastatin sodium is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used and robust method.
High-Performance Liquid Chromatography (HPLC)
A common HPLC method for the simultaneous determination of imipenem and cilastatin sodium involves:
-
Column: A CN column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.[15]
This method has been shown to be precise, accurate, and simple for the determination of both compounds in pharmaceutical formulations.[15]
Drug Interactions and Clinical Considerations
-
Imipenem: The primary and intended interaction is with imipenem, where cilastatin prevents its renal degradation.[1][3]
-
Ganciclovir (B1264): Co-administration with ganciclovir has been associated with generalized seizures and is not recommended.[16]
-
Valproic Acid/Divalproex Sodium: Concomitant use can lead to a reduction in valproic acid concentrations, potentially increasing the risk of breakthrough seizures. This combination is generally not recommended.[16][17]
Conclusion
Cilastatin sodium is an indispensable partner to carbapenem antibiotics like imipenem, ensuring their therapeutic efficacy by inhibiting renal dehydropeptidase-I.[1][3] Its well-defined physicochemical properties, predictable pharmacokinetics, and established analytical methods make it a reliable component in combination therapies. Furthermore, its intrinsic nephroprotective effects present an intriguing area for further research and potential therapeutic applications beyond its current role. This guide provides a foundational technical understanding for researchers and drug development professionals working with this important pharmaceutical compound.
References
- 1. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilastatin sodium | CAS:81129-83-1 | Dipeptidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. droracle.ai [droracle.ai]
- 11. SCIENTIFIC DATA – Telara Pharma [telarapharma.com]
- 12. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 16. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to Cilastatin Sodium
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Cilastatin (B194054) Sodium, a critical component in combination antibiotic therapies. It details the compound's physicochemical properties, mechanism of action, and key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for its analysis and illustrates its biochemical pathway and analytical workflows through diagrams.
Core Chemical and Physical Properties
Cilastatin Sodium is the monosodium salt of cilastatin, a derivative of heptenoic acid.[1] It is a white to yellowish-white, amorphous, and hygroscopic powder.[1] Its primary utility is not as an antibiotic itself, but as an inhibitor of the human renal enzyme dehydropeptidase-I.[2][3] This inhibition is crucial for preventing the degradation of carbapenem (B1253116) antibiotics, such as imipenem (B608078), thereby enhancing their efficacy and safety.[4][5]
Quantitative Data Summary
The fundamental properties of Cilastatin Sodium are summarized below, providing a clear reference for laboratory use and formulation development.
| Property | Value | Reference(s) |
| Molecular Weight | 380.4 g/mol (or 380.43 g/mol ) | [6][7] |
| Molecular Formula | C₁₆H₂₅N₂NaO₅S | [6][7] |
| CAS Number | 81129-83-1 | [1][6][7] |
| Physical Form | Solid; White or light yellow amorphous, hygroscopic powder | [1][7] |
| Purity | Typically >98% or ≥99% | [7] |
| Solubility | Very soluble in water (up to 100 mM) and methanol; slightly soluble in anhydrous ethanol; very slightly soluble in dimethyl sulfoxide (B87167) (DMSO, up to 10 mM); practically insoluble in acetone (B3395972) and methylene (B1212753) chloride. | [1] |
| Storage Temperature | 2-8°C; Desiccate at -20°C for long-term storage. | |
| IUPAC Name | sodium (Z)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-2-[[[(1S)-2,2-dimethylcyclopropane]carbonyl]amino]hept-2-enoate | [6] |
Mechanism of Action
Cilastatin's primary mechanism is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of imipenem and other thienamycin (B194209) beta-lactam antibiotics.[3][5] By blocking DHP-I, cilastatin prevents the metabolism of imipenem, leading to higher and more sustained plasma concentrations of the active antibiotic and allowing it to reach therapeutic levels in the urinary tract.[8] This co-administration also mitigates the risk of nephrotoxicity associated with high concentrations of imipenem metabolites.[5]
Pharmacodynamic and Pharmacokinetic Data
The inhibitory potency and physiological behavior of cilastatin are critical for its clinical application. The data below have been compiled from various biochemical and clinical studies.
| Parameter | Value | Notes | Reference(s) |
| DHP-I Kᵢ | 0.11 µM | Inhibitor constant, indicating high binding affinity for dehydropeptidase-I. | [7] |
| DHP-I IC₅₀ | 0.1 µM | Concentration for 50% inhibition of dehydropeptidase-I. | [9] |
| CphA IC₅₀ | 178 µM | Inhibits bacterial metallo-β-lactamase CphA, suggesting a secondary, though weaker, antibacterial-adjunct activity. | [9] |
| Plasma Half-life | Approximately 1 hour | The short half-life necessitates co-administration with each dose of imipenem. | [3] |
| Plasma Protein Binding | 35-40% | Moderate binding to plasma proteins. | [3] |
| Volume of Distribution | 14.6 - 20.1 L | Indicates distribution primarily within the extracellular fluid. | [3] |
| Excretion | ~70% excreted unchanged in urine | High renal clearance aligns with its site of action. | [3] |
Synthesis and Manufacturing Overview
The synthesis of Cilastatin Sodium is a multi-step process. A common route involves the condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-(+)-2,2-dimethylcyclopropane carboxamide.[10][11] The resulting intermediate undergoes a thioetherification reaction with L-cysteine hydrochloride in an alkaline aqueous solution to form cilastatin acid.[10][12] Finally, the cilastatin acid is converted to its sodium salt by reacting with a sodium hydroxide (B78521) solution, followed by purification and drying, often via spray-drying, to yield the final active pharmaceutical ingredient (API).[11][12]
Experimental Protocols for Analysis
Accurate and validated analytical methods are essential for the quality control of Cilastatin Sodium. The following protocols outline standard procedures for purity, identity, and bioactivity assessment.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify Cilastatin Sodium from potential impurities, including process-related substances and degradation products.
-
Objective: To determine the purity of a Cilastatin Sodium sample.
-
Instrumentation: HPLC system with UV detection.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[13][14]
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be effective for separating impurities.[13]
-
Column Temperature: 30°C.[14]
-
Sample Preparation: Accurately weigh and dissolve the Cilastatin Sodium sample in the initial mobile phase composition (or water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[13]
-
Analysis: Inject the prepared sample into the HPLC system. Integrate the peak areas of all detected components. Calculate purity as the percentage of the main cilastatin peak area relative to the total area of all peaks.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol confirms the identity of the compound by verifying its molecular weight.
-
Objective: To confirm the molecular weight of cilastatin.
-
Instrumentation: Mass Spectrometer with a suitable ion source (e.g., ESI).
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for cilastatin.[13]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate ionization.[13]
-
Infusion: The sample can be infused directly into the mass spectrometer or introduced via an LC system (LC-MS).
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the free acid form of cilastatin (C₁₆H₂₆N₂O₅S) is approximately m/z 359.16.[13] The sodium salt will show a prominent peak for the free acid after ionization.
-
In Vitro OAT-Mediated Uptake Assay
This protocol can be used to investigate the interaction of cilastatin with renal drug transporters, such as Organic Anion Transporters (OATs).
-
Objective: To assess the inhibitory effect of cilastatin on OAT-mediated transport of a probe substrate.
-
Materials:
-
Methodology:
-
Cell Culture: Plate the OAT-expressing and mock cells in 24- or 48-well plates and grow to confluence.
-
Preparation: Prepare serial dilutions of Cilastatin Sodium in HBSS.
-
Assay Procedure: a. Wash cell monolayers twice with pre-warmed HBSS.[15] b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin for 10-15 minutes at 37°C.[15] c. Initiate the transport reaction by adding the OAT substrate (with the respective cilastatin concentrations) to the wells. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.[15] e. Terminate the uptake by aspirating the substrate solution and washing the cells rapidly three times with ice-cold HBSS.[15]
-
Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each cilastatin concentration relative to the control (no inhibitor) and determine the IC₅₀ value.
-
References
- 1. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 2. Cilastatin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 5. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cilastatin Sodium | C16H25N2NaO5S | CID 23663403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cilastatin Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]
- 8. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. CN106518741A - Preparation method of cilastatin sodium active pharmaceutical ingredient - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Cilastatin Sodium Solubility in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of cilastatin (B194054) sodium in dimethyl sulfoxide (B87167) (DMSO). It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway associated with cilastatin's mechanism of action. This document is intended to serve as a comprehensive resource for laboratory professionals working with this compound.
Core Topic: Solubility of Cilastatin Sodium in DMSO
Cilastatin sodium is the monosodium salt of cilastatin, a dehydropeptidase-I (DHP-I) inhibitor.[1] It is primarily used in combination with the antibiotic imipenem (B608078) to prevent its renal degradation.[2][3][4] Understanding its solubility in common laboratory solvents like DMSO is crucial for the preparation of stock solutions for in vitro assays and other research applications.
Quantitative Solubility Data
The solubility of cilastatin sodium in DMSO has been reported with some variation across different sources. This discrepancy may be attributed to differences in experimental conditions, such as temperature and the specific form of the compound used. The available data is summarized in the table below.
| Source | Reported Solubility in DMSO | Notes |
| Abcam | 25 mM (with warming) | Molar concentration, requires heating. |
| ChemicalBook | Very slightly soluble[2][5] | Qualitative description. |
| Sigma-Aldrich | 50 mg/mL (in 1:1 DMSO/H₂O)[6] | Quantitative value in a co-solvent system. |
It is important to note that while one source describes the solubility as "very slightly soluble," another provides a quantitative value of 25 mM, which suggests a moderate level of solubility, especially with the application of heat. The high concentration achievable in a DMSO/water co-solvent further indicates that DMSO is a viable solvent for cilastatin sodium, although pure DMSO may require specific conditions to achieve higher concentrations.
Experimental Protocols
Method 1: Kinetic Solubility Determination using Titration
This method provides an estimate of the solubility of a compound that is pre-dissolved in DMSO and then introduced into an aqueous buffer.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a sample of cilastatin sodium and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Pipette Calibration: Determine the exact volume of a single drop dispensed from the pipette that will be used for the titration. This can be done by counting the number of drops required to dispense 1 mL of DMSO.
-
Titration:
-
Dispense a known volume of an aqueous buffer (e.g., 50 mL of phosphate-buffered saline, PBS) into a clear vessel.
-
Slowly add the cilastatin sodium/DMSO stock solution dropwise to the buffer while continuously stirring.
-
Observe the solution for the first sign of persistent opalescence or precipitation, which indicates that the solubility limit in the aqueous system has been exceeded.
-
-
Calculation: The amount of drug added to the buffer just before precipitation can be calculated based on the number of drops and the concentration of the stock solution.[7]
Method 2: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: Add an excess amount of cilastatin sodium powder to a known volume of DMSO in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]
-
Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a solvent-resistant filter (e.g., PTFE).
-
Quantification: Analyze the concentration of cilastatin sodium in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The measured concentration represents the equilibrium solubility.
Visualization of Signaling Pathways and Workflows
Cilastatin's Protective Mechanism via Dehydropeptidase-I Inhibition
Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubular cells.[9][10][11] This inhibition has downstream effects that can protect the kidneys from certain nephrotoxic agents. The interaction of cilastatin with DHP-I, which is anchored in cholesterol-rich lipid rafts, can interfere with signaling pathways, including the extrinsic pathway of apoptosis.[9]
Caption: Mechanism of Cilastatin's Nephroprotective Effect.
General Workflow for Solubility Determination
The process of determining the solubility of a compound like cilastatin sodium in DMSO follows a structured experimental workflow, from sample preparation to data analysis.
Caption: Experimental Workflow for Equilibrium Solubility.
References
- 1. Cilastatin Sodium | C16H25N2NaO5S | CID 23663403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin sodium CAS#: 81129-83-1 [m.chemicalbook.com]
- 6. Cilastatin sodium Ready Made Solution 50mg/mL H2O 81129-83-1 [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Cilastatin Sodium in Antibiotic Potentiation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) sodium is a renal dehydropeptidase-I (DHP-I) inhibitor that plays a crucial role in antibiotic therapy, primarily through its synergistic combination with the carbapenem (B1253116) antibiotic, imipenem. DHP-I is an enzyme located in the brush border of renal tubules that rapidly metabolizes and inactivates imipenem, reducing its therapeutic efficacy and potentially leading to nephrotoxicity. By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma concentration, prolonging its half-life, and ensuring its delivery to the site of infection. This document provides detailed application notes, experimental protocols, and quantitative data on the use of cilastatin sodium in antibiotic potentiation studies.
Mechanism of Action
Cilastatin's primary mechanism of action in antibiotic potentiation is the inhibition of renal dehydropeptidase-I (DHP-I). This enzyme is responsible for the hydrolysis of the beta-lactam ring of imipenem, rendering it inactive. By binding to DHP-I, cilastatin effectively blocks this degradation, leading to higher urinary and systemic concentrations of active imipenem.[1][2][3]
Beyond its well-established role with imipenem, emerging research suggests that cilastatin may offer nephroprotective effects when co-administered with other antibiotics, such as vancomycin (B549263) and gentamicin.[4][5] The proposed mechanisms for this broader nephroprotection include the reduction of reactive oxygen species (ROS) production and apoptosis in renal cells.
Data Presentation
Table 1: Pharmacokinetic Parameters of Imipenem with and without Cilastatin
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference |
| Plasma Half-life | ~1 hour | ~1 hour | [1] |
| Urinary Excretion of Active Drug | 6-38% | ~70% | [1] |
| Plasma Clearance | Variable | 12.1 (± 0.06) L/h/1.73 m² | [2] |
Table 2: In Vitro Activity of Imipenem/Cilastatin against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 20 | 0.25 | 0.5 | [6] |
| Klebsiella pneumoniae | 20 | 0.25 | 1 | [6] |
| Pseudomonas aeruginosa | 20 | 2 | >8 | [6] |
| Enterobacter cloacae | 20 | 0.25 | 0.5 | [6] |
| Staphylococcus aureus (MSSA) | 20 | ≤0.06 | ≤0.06 | [7] |
| Staphylococcus aureus (MRSA) | 25 | 8 | 32 | [7] |
Table 3: Effect of Cilastatin on the In Vitro Activity of Vancomycin and Gentamicin
| Antibiotic | Bacterial Species | MIC without Cilastatin (µg/mL) | MIC with Cilastatin (200 µg/mL) | Reference |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | 1-2 | [8] |
| Vancomycin | Enterococcus faecalis | 2-4 | 2-4 | [8] |
| Gentamicin | Staphylococcus aureus | 0.5-2 | 0.5-2 | |
| Gentamicin | Escherichia coli | 1-4 | 1-4 |
Note: The data in Table 3 indicates that cilastatin does not significantly alter the Minimum Inhibitory Concentration (MIC) of vancomycin or gentamicin, suggesting its role with these antibiotics is primarily nephroprotective rather than a direct potentiation of antibacterial activity.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
Test antibiotics (e.g., imipenem, vancomycin)
-
Cilastatin sodium
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test antibiotic and cilastatin in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Along the x-axis of the 96-well plate, perform serial twofold dilutions of the test antibiotic in CAMHB.
-
Along the y-axis, perform serial twofold dilutions of cilastatin in CAMHB.
-
The resulting plate will have a gradient of concentrations for both compounds.
-
Include control wells with no antibiotic, only the test antibiotic, and only cilastatin.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
Materials:
-
Test antibiotic and cilastatin
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Inoculum: Prepare a logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
Test antibiotic at a specific concentration (e.g., 1x or 2x MIC)
-
Cilastatin alone
-
Test antibiotic and cilastatin in combination
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Data Analysis:
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
-
Visualizations
Caption: Mechanism of Imipenem Potentiation by Cilastatin.
Caption: Proposed Mechanism of Cilastatin-Mediated Nephroprotection.
Caption: Experimental Workflow for Antibiotic Potentiation Studies.
References
- 1. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of antibiotics potentially effective against difficult-to-treat strains of Gram-negative rods: retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of imipenem-cilastatin and vancomycin in experimental aortic valve endocarditis due to methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Cilastatin with Imipenem
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of cilastatin (B194054) in conjunction with the carbapenem (B1253116) antibiotic imipenem (B608078). This document details the synergistic mechanism of action, pharmacokinetic profiles, and key experimental protocols for evaluating their combined efficacy and nephroprotective effects.
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] However, its clinical utility when used alone is limited by rapid enzymatic degradation in the kidneys by dehydropeptidase-I (DHP-I), an enzyme located in the brush border of proximal tubular cells.[2][3] This inactivation not only reduces the antibiotic's efficacy but can also lead to the formation of nephrotoxic metabolites.[2]
Cilastatin is a specific and reversible inhibitor of DHP-I.[4] When co-administered with imipenem, cilastatin prevents its renal metabolism, thereby increasing the bioavailability and half-life of the active antibiotic and mitigating the risk of kidney damage.[2][5] This combination, available since 1985 under the trade name Primaxin, has become a cornerstone in the treatment of severe bacterial infections.[6]
Mechanism of Action
The combination of imipenem and cilastatin exerts its therapeutic effect through two distinct but complementary mechanisms:
-
Imipenem's Antibacterial Action: Imipenem acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting its integrity and leading to cell lysis and death.[5][7]
-
Cilastatin's Protective Role: Cilastatin itself possesses no antibacterial activity.[6] Its primary function is to inhibit the renal enzyme DHP-I, which would otherwise hydrolyze imipenem's β-lactam ring, rendering it inactive.[2] By blocking this degradation, cilastatin ensures that therapeutic concentrations of imipenem are maintained in the body and reach the urinary tract.[7]
Beyond its role as a DHP-I inhibitor, cilastatin has been shown to exert independent nephroprotective effects. It can reduce the intracellular accumulation of nephrotoxic compounds in proximal tubule cells by inhibiting organic anion transporters (OATs).[8][9] Studies have also suggested that cilastatin possesses anti-inflammatory, anti-apoptotic, and antioxidant properties, further contributing to its kidney-protective capabilities.[10][11][12]
Signaling Pathway of Imipenem/Cilastatin Action
Caption: Dual mechanism of Imipenem and Cilastatin.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on imipenem and cilastatin.
Table 1: Pharmacokinetic Parameters of Imipenem and Cilastatin in Healthy Volunteers
| Parameter | Imipenem | Cilastatin | Reference(s) |
| Elimination Half-life (t½) | 0.93 (± 0.09) hours | 0.84 (± 0.11) hours | [13] |
| Plasma Clearance | 12.1 (± 0.06) L/h per 1.73 m² | 12.4 (± 1.1) L/h per 1.73 m² | [13] |
| Renal Clearance (% of Plasma Clearance) | 54% | 69% | [13] |
| Volume of Distribution (Central Compartment) | 0.16 (± 0.05) L/kg | 0.14 (± 0.03) L/kg | [13] |
| Urinary Excretion (with Cilastatin) | ~70% of administered dose | 70-80% of administered dose | [14] |
| Urinary Excretion (Imipenem alone) | 6-38% of administered dose | N/A | [14] |
Table 2: In Vitro Inhibition of Organic Anion Transporters (OATs) by Cilastatin
| Transporter | Substrate | IC₅₀ of Cilastatin | Cell Line | Reference(s) |
| hOAT1 | Imipenem | Comparable to clinical concentrations | HEK293 | [8][9] |
| hOAT3 | Imipenem | Comparable to clinical concentrations | HEK293 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the interaction between imipenem and cilastatin.
In Vitro Synergy Testing: Checkerboard Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
Imipenem and Cilastatin stock solutions
-
Bacterial isolate of interest (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton II (MH II) broth
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight at 37°C. Dilute the culture to achieve a final concentration of 5 x 10⁵ cells/mL in MH II broth.[15]
-
Drug Dilution:
-
Inoculation: Add the prepared bacterial inoculum to each well.[16] Include wells with bacteria only (positive control) and wells with medium only (negative control).[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.[15]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[15]
-
Interpret the results:
-
Synergism: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Indifference/Antagonism: FICI > 4[15]
-
-
Experimental Workflow for Checkerboard Assay
Caption: Workflow for in vitro synergy testing.
In Vivo Model of Imipenem-Induced Nephrotoxicity
This protocol describes an animal model to assess the nephroprotective effects of cilastatin against imipenem-induced kidney injury.
Materials:
-
Male New Zealand white rabbits
-
Imipenem and Cilastatin for injection
-
Saline solution
-
Anesthetic
-
Blood collection tubes
-
Reagents for measuring serum creatinine (B1669602) (CRE) and blood urea (B33335) nitrogen (BUN)
-
Histopathology equipment (formalin, paraffin, microtome, H&E and PAS stains)
Protocol:
-
Animal Acclimatization: House rabbits under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, imipenem only, imipenem + cilastatin).
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points (e.g., 48 hours) post-administration.
-
-
Biochemical Analysis:
-
Separate serum and measure CRE and BUN levels to assess renal function.
-
-
Histopathological Examination:
-
At the end of the study period (e.g., 48 hours), euthanize the animals and collect the kidneys.[17]
-
Fix the kidneys in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate renal histology for signs of injury, such as tubular epithelial cell swelling, tubule dilatation, and necrosis.[17]
-
In Vitro Cytotoxicity Assay in Renal Proximal Tubule Cells
This assay evaluates the direct protective effect of cilastatin against imipenem-induced cytotoxicity in kidney cells.
Materials:
-
Rabbit primary proximal tubule cells (rPTCs) or a suitable kidney cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Imipenem and Cilastatin
-
Cell viability assay kit (e.g., MTT or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed rPTCs or HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with varying concentrations of imipenem, with or without a fixed concentration of cilastatin.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value (the concentration of imipenem that causes 50% inhibition of cell viability) in the presence and absence of cilastatin. An increase in the IC₅₀ value in the presence of cilastatin indicates a protective effect.[12]
-
Nephroprotective Mechanism of Cilastatin
Caption: Multifaceted nephroprotective actions of Cilastatin.
Conclusion
The combination of imipenem and cilastatin represents a highly successful therapeutic strategy, maximizing the antibiotic's efficacy while minimizing its potential for nephrotoxicity. Cilastatin's primary role is the inhibition of DHP-I, which prevents the renal degradation of imipenem. Furthermore, emerging evidence highlights cilastatin's independent nephroprotective properties, including the inhibition of organic anion transporters and anti-inflammatory, anti-apoptotic, and antioxidant effects. The experimental protocols outlined in this document provide a framework for researchers to further investigate the synergistic interactions and protective mechanisms of this important drug combination. These studies are crucial for optimizing existing therapeutic regimens and for the development of new and improved antibacterial therapies.
References
- 1. Imipenem/cilastatin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cilastatin Sodium in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) sodium is a potent and specific reversible, competitive inhibitor of dehydropeptidase-I (DPEP1), a zinc-metalloenzyme also known as renal dipeptidase.[1] DPEP1 is primarily located on the brush border of proximal tubular epithelial cells in the kidneys.[2] Its main physiological role involves the hydrolysis of dipeptides. Clinically, cilastatin is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation by DPEP1, thereby increasing its bioavailability and protecting against potential renal toxicity from imipenem metabolites.[2] Cilastatin also inhibits the metabolism of leukotriene D4 to leukotriene E4.[3] These properties make cilastatin a valuable tool for in vitro studies of enzyme kinetics, drug metabolism, and nephrotoxicity.
Mechanism of Action
Cilastatin functions as a competitive inhibitor, binding to the active site of the DPEP1 enzyme and preventing the substrate from binding and being hydrolyzed.[1][2] This inhibition is reversible, meaning that cilastatin can dissociate from the enzyme.[1] The active site of DPEP1 contains two zinc ions that are crucial for its catalytic activity.[2] Cilastatin's interaction with this active site blocks the hydrolysis of substrates like imipenem.[2]
Data Presentation: Inhibitory Potency of Cilastatin
The inhibitory activity of cilastatin against various enzymes has been quantified, with the most potent inhibition observed for dehydropeptidase-I. The following table summarizes key quantitative data for easy comparison.
| Enzyme/Target | Enzyme Source | Inhibition Metric | Value | Reference(s) |
| Dehydropeptidase-I (DPEP1) | Porcine | IC50 | 0.11 µM | [1] |
| Dehydropeptidase-I (DPEP1) | Human Renal Dipeptidase | Ki | 0.7 µM | [1] |
| Dehydropeptidase-I / Leukotriene D4 hydrolase | Not Specified | Ki | 0.11 µM | |
| Bacterial Metallo-β-lactamase (CphA) | Aeromonas hydrophila | IC50 | 178 µM | [1] |
Experimental Protocols
Protocol 1: General Dehydropeptidase-I (DPEP1) Inhibition Assay
This spectrophotometric assay measures the inhibition of DPEP1 activity by cilastatin using imipenem as a substrate. The hydrolysis of the β-lactam ring in imipenem by DPEP1 leads to a decrease in absorbance at approximately 298 nm.[1][4]
Materials:
-
Purified dehydropeptidase-I (DPEP1)[1]
-
Cilastatin sodium[1]
-
Imipenem[1]
-
Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.1[1][4]
-
96-well UV-transparent microplate[1]
-
Microplate spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature of 37°C[1][4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of cilastatin sodium in sterile, deionized water or DMSO.[1][4] For assays, it is recommended to prepare fresh dilutions from the stock solution.[1]
-
Prepare a stock solution of imipenem in the Assay Buffer. The final concentration in the assay typically ranges from 1.25 to 3.3 mM.[4]
-
Dilute the purified DPEP1 enzyme to the desired working concentration in ice-cold Assay Buffer.[1]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of cilastatin (or vehicle control)
-
DPEP1 enzyme solution[1]
-
-
-
Pre-incubation:
-
Initiate Reaction:
-
Add the imipenem solution to each well to start the enzymatic reaction.[1]
-
-
Measurement:
-
Immediately begin reading the absorbance at 298 nm every minute for a total of 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each cilastatin concentration.[1]
-
Plot the percentage of enzyme inhibition versus the logarithm of the cilastatin concentration.
-
Determine the IC50 value, which is the concentration of cilastatin that causes 50% inhibition of DPEP1 activity, by fitting the data to a suitable dose-response curve.[1][4]
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[5]
-
Recommended Assay Conditions:
| Parameter | Recommended Condition | Reference(s) |
| pH | 7.0 - 7.5 | [1] |
| Temperature | 37°C | [1] |
| Buffer | 3-(N-morpholino)propanesulfonic acid (MOPS) | [1] |
Protocol 2: Cell-Based Assay for Evaluating the Protective Effect of Cilastatin
This protocol describes a cell viability assay to evaluate the protective effect of cilastatin against imipenem-induced cytotoxicity in renal cells.[4]
Materials:
-
Renal proximal tubule epithelial cells (RPTECs)[6]
-
Cell culture medium
-
Imipenem
-
Cilastatin sodium
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent[4]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed RPTECs in a 96-well plate at an appropriate density.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Treatment:
-
After 24 hours, replace the culture medium with fresh medium containing various concentrations of imipenem, with or without a fixed concentration of cilastatin (e.g., 200 µmol/L).[4]
-
Include appropriate controls: cells with medium only, cells with cilastatin only, and cells with imipenem only.[4]
-
Incubate the plates for an additional 24 hours.[4]
-
-
Cell Viability Assessment:
-
After the 24-hour treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions.[4]
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of imipenem in the presence and absence of cilastatin to determine the protective effect.
-
Mandatory Visualizations
Caption: Workflow for DPEP1 Inhibition Assay.
Caption: Mechanism of Competitive Inhibition.
References
Application Notes and Protocols for Developing Nephroprotective Agents with Cilastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cilastatin (B194054) as a nephroprotective agent in preclinical and clinical research. The following sections detail its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Application Notes
Cilastatin is a potent and reversible competitive inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located on the brush border of proximal tubular epithelial cells.[1][2] Its primary clinical use has been in combination with the antibiotic imipenem (B608078) to prevent its renal degradation.[1] However, a growing body of evidence demonstrates that cilastatin possesses significant nephroprotective properties against a variety of drug-induced kidney injuries.[3]
The nephroprotective effects of cilastatin are multi-faceted. Beyond the inhibition of DHP-I, cilastatin has been shown to:
-
Inhibit Organic Anion Transporters (OATs): Cilastatin can inhibit OAT1 and OAT3, which are involved in the uptake of various drugs and toxins into renal proximal tubule cells. This inhibition reduces the intracellular accumulation of nephrotoxic agents.[4][5]
-
Reduce Oxidative Stress: Cilastatin has been observed to decrease the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes in renal tissue.[6][7]
-
Inhibit Apoptosis: Studies have demonstrated that cilastatin can attenuate apoptosis in renal tubular cells exposed to nephrotoxic drugs by modulating apoptotic pathways, such as the Bax/Bcl-2 ratio.[6][8]
-
Suppress Inflammation: Cilastatin can reduce renal inflammation by decreasing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[9][10]
-
Modulate P-glycoprotein: Cilastatin has been shown to attenuate the suppression of P-glycoprotein, a transporter involved in the efflux of toxins from cells.[8]
These mechanisms make cilastatin a promising candidate for co-administration with various nephrotoxic drugs, including chemotherapeutics (e.g., cisplatin), antibiotics (e.g., vancomycin), and immunosuppressants (e.g., cyclosporine and tacrolimus), to mitigate their adverse renal effects.[6][8][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on cilastatin's nephroprotective effects.
Table 1: In Vitro Inhibitory Activity of Cilastatin
| Target Enzyme/Transporter | Inhibitory Constant | Cell Line/System | Reference |
| Dehydropeptidase-I (DHP-I) | IC₅₀: 0.1 µM | Renal Tissue | [1] |
| Dehydropeptidase-I (DHP-I) | Kᵢ: 0.11 µM | Renal Tissue | [13] |
| Organic Anion Transporter 1 (OAT1) | Kᵢ: 1470 µM | HEK293 cells | [14] |
| Organic Anion Transporter 3 (OAT3) | Kᵢ: 231 µM | HEK293 cells | [14] |
Table 2: In Vivo Animal Studies on Cilastatin's Nephroprotection
| Nephrotoxic Agent | Animal Model | Cilastatin Dose | Key Findings | Reference |
| Cisplatin (B142131) | Wistar Rats | 75 mg/kg/12 hours | Significant reduction in serum creatinine (B1669602) and BUN | [15] |
| Vancomycin (B549263) | Rabbits | 150-300 mg/kg | Dose-dependent reduction/elimination of nephrotoxicity | [16] |
| Tacrolimus | Rats | 75 or 150 mg/kg/day | Improved renal function, decreased fibrosis and inflammation | [6][7] |
| Gentamicin | Rats | 150 mg/kg/day | Decreased serum creatinine and BUN | [17] |
| Imipenem | Rabbits | 200 mg/kg | Ameliorated acute kidney injury | [18] |
Table 3: Effect of Cilastatin on Renal Function and Cellular Markers in Animal Models
| Nephrotoxic Agent | Parameter | Result with Cilastatin | Reference |
| Cisplatin | Serum Creatinine | Significantly Reduced | [10] |
| Cisplatin | Blood Urea Nitrogen (BUN) | Significantly Reduced | [10] |
| Vancomycin | TUNEL-positive cells (apoptosis) | Significantly Decreased | [8] |
| Vancomycin | Bax/Bcl-2 ratio | Significantly Decreased | [8] |
| Tacrolimus | Serum 8-OHdG (oxidative stress) | Reduced | [6] |
| Tacrolimus | Active Caspase-3 (apoptosis) | Decreased | [6] |
| Gentamicin | Renal KIM-1 expression | Decreased | [17] |
Table 4: Human Clinical Studies on Cilastatin's Nephroprotection
| Condition/Nephrotoxic Agent | Study Design | Key Findings | Reference |
| Cyclosporine-induced nephrotoxicity (Heart Transplant) | Prospective, randomized, placebo-controlled | Significantly lower serum creatinine in the cilastatin group | [12] |
| Cyclosporine-induced nephrotoxicity (Kidney Transplant) | Prospective, randomized | Reduced serum creatinine in the first 2 weeks post-transplant | [19] |
| Cyclosporine-induced nephrotoxicity (Bone Marrow Transplant) | Retrospective analysis | Lower incidence of acute renal failure in the imipenem/cilastatin group | [20] |
| General risk of Acute Kidney Injury (AKI) | Systematic Review and Meta-analysis | Lower risk of AKI and lower serum creatinine with imipenem-cilastatin | [21][22] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cilastatin's Protection Against Drug-Induced Cytotoxicity
This protocol outlines a general procedure to evaluate the protective effects of cilastatin against cytotoxicity induced by a nephrotoxic agent in a renal proximal tubule epithelial cell line (e.g., HK-2).
Materials:
-
HK-2 (human kidney 2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nephrotoxic agent (e.g., Cisplatin, Vancomycin)
-
Cilastatin sodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Prepare stock solutions of the nephrotoxic agent and cilastatin in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, aspirate the old medium and replace it with fresh medium containing various concentrations of the nephrotoxic agent, with or without a fixed concentration of cilastatin (e.g., 200 µg/mL).[23] Include control groups (vehicle only, cilastatin only).
-
-
Incubation: Incubate the cells for 24 to 48 hours.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Assessment of Cilastatin's Protection Against Cisplatin-Induced Nephrotoxicity in Rats
This protocol describes a model for evaluating the nephroprotective effects of cilastatin against cisplatin-induced acute kidney injury in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Cisplatin
-
Cilastatin sodium salt
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Blood collection tubes
-
Kits for measuring serum creatinine and Blood Urea Nitrogen (BUN)
-
Formalin and paraffin (B1166041) for histology
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into four groups (n=6-8 per group):
-
Drug Administration:
-
Administer cilastatin or saline to the respective groups starting one day before the cisplatin injection and continuing for the duration of the experiment.
-
On day 1, administer a single dose of cisplatin or saline to the respective groups.
-
-
Monitoring and Sample Collection:
-
Monitor body weight daily.
-
House rats in metabolic cages for 24-hour urine collection to measure urine volume and creatinine.
-
On day 5, collect blood samples via cardiac puncture under anesthesia for serum creatinine and BUN analysis.[9]
-
-
Tissue Collection and Processing:
-
Euthanize the animals and perfuse the kidneys with cold saline.
-
Excise the kidneys, weigh them, and fix one kidney in 10% buffered formalin for histological analysis (H&E and PAS staining). Snap-freeze the other kidney in liquid nitrogen for molecular analysis (e.g., Western blotting for apoptotic markers, qPCR for inflammatory markers).
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cilastatin's nephroprotective mechanisms.
Caption: Workflow for in vivo nephrotoxicity studies.
Caption: Cilastatin's impact on apoptosis and ROS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of cyclosporine-induced nephrotoxicity by cilastatin following clinical heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cilastatin Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Nephrotoxicity of vancomycin and drug interaction study with cilastatin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of cilastatin on cyclosporine-induced acute nephrotoxicity in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nephroprotective effect of cilastatin in allogeneic bone marrow transplantation. Results from a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilastatin Sodium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cilastatin (B194054) sodium in cell culture experiments. Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a membrane-bound enzyme primarily located on the brush border of renal proximal tubular cells.[1] Its primary application in vitro is to protect cells from drug-induced toxicity, particularly nephrotoxicity.[1][2][3][4][5]
Mechanism of Action
Cilastatin's protective effects in cell culture are attributed to several mechanisms:
-
Inhibition of Dehydropeptidase-I (DHP-I): DHP-I is involved in the metabolism of certain drugs, and its inhibition by cilastatin can prevent the cellular uptake and accumulation of nephrotoxic agents.[1][3] This reduces intracellular concentrations of toxins, thereby mitigating cellular stress, apoptosis, and necrosis.[1]
-
Modulation of Apoptosis Signaling Pathways: Cilastatin has been shown to attenuate the upregulation of Fas and Fas ligand (FasL), key components of the extrinsic apoptosis pathway, in response to toxins like cisplatin.[1][3]
-
Activation of Pro-Survival Signaling: Studies have demonstrated that cilastatin can activate the Akt/mTOR signaling pathway, leading to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] HIF-1α, in turn, promotes the expression of downstream targets like erythropoietin (EPO) and vascular endothelial growth factor (VEGF), contributing to cell survival.[6][7]
-
Interference with Lipid Rafts: Cilastatin's binding to DHP-I, located in cholesterol-rich lipid rafts, can alter membrane fluidity. This may disrupt raft-associated signaling and reduce the internalization of certain toxins and death receptors.[5][8]
Key Applications in Cell Culture
-
Protection against Drug-Induced Nephrotoxicity: Cilastatin is widely used to study and mitigate the cytotoxic effects of various nephrotoxic drugs, including cisplatin, vancomycin, gentamicin, and cyclosporine, in renal proximal tubular epithelial cells (RPTECs) and other kidney cell lines like HK-2 and HEK293T.[2][3][4][9][10]
-
Investigation of Apoptosis and Cell Death Pathways: Due to its anti-apoptotic properties, cilastatin is a valuable tool for dissecting the molecular mechanisms of drug-induced cell death.[1][3][4][6]
-
Studies on Ischemia-Reperfusion Injury: Cilastatin preconditioning has been shown to attenuate renal ischemia-reperfusion injury by activating the HIF-1α pathway, making it relevant for in vitro models of this condition.[6][7]
-
β-Lactamase Inhibition Studies: While its primary role in combination with imipenem (B608078) is to prevent renal degradation of the antibiotic, cilastatin also exhibits inhibitory activity against certain bacterial metallo-β-lactamases, such as CphA.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture experiments involving cilastatin.
Table 1: Effective Concentrations of Cilastatin for Cytoprotection
| Cell Line | Toxic Agent | Cilastatin Concentration | Observed Effect | Reference |
| Primary Proximal Tubular Cells | Cisplatin (1-30 µM) | 200 µg/mL | Reduced cell death, apoptosis, and mitochondrial injury | [3] |
| HK-2, HEK293T | Cisplatin, Vancomycin, Gentamicin | 100 µg/mL | Increased cell viability, reduced apoptosis and oxidative stress | [9][10] |
| Renal Proximal Tubular Epithelial Cells (RPTECs) | Gentamicin (10, 20, 30 mg/mL) | 200 µg/mL | Reduced apoptosis and number of detached cells | [4][13] |
| Rabbit Primary Proximal Tubule Cells (rPTCs) | Imipenem | 200 µmol/L | Increased cell viability | [11] |
| Human Embryonic Kidney (HEK293) | Imipenem (up to 1 mmol/L) | 200 µmol/L | Increased cell viability | [11] |
Table 2: Inhibitory Activity of Cilastatin
| Target | IC50 | Reference |
| Renal Dehydropeptidase-I (DHP-I) | 0.1 µM | [11] |
| Bacterial Metallo-β-lactamase (CphA) | 178 µM | [11] |
Experimental Protocols
Here are detailed protocols for key experiments using cilastatin in cell culture.
Protocol 1: Assessing the Protective Effect of Cilastatin on Cell Viability using MTT Assay
This protocol determines the effect of cilastatin on the viability of renal cells exposed to a cytotoxic agent.
Materials:
-
HK-2 cells (or other suitable renal cell line)
-
Complete culture medium
-
Cilastatin sodium
-
Cisplatin (or other nephrotoxic agent)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Prepare fresh solutions of cilastatin and the nephrotoxic agent in serum-free culture medium. Aspirate the culture medium from the wells. Add the treatment solutions, including controls (medium only, cilastatin only, toxic agent only, and co-treatment). A common concentration for cilastatin is 100-200 µg/mL.[1][9] Incubate for 24-48 hours.[1]
-
MTT Addition: After incubation, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.[1]
-
Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Evaluation of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis and necrosis in cells treated with a toxic agent in the presence or absence of cilastatin.
Materials:
-
Renal Proximal Tubular Epithelial Cells (RPTECs) or other suitable cell line
-
6-well cell culture plates
-
Cilastatin sodium
-
Nephrotoxic agent (e.g., cisplatin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Trypsin-EDTA
Procedure:
-
Cell Seeding and Treatment: Seed RPTECs into 6-well plates to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of the nephrotoxic agent with or without cilastatin (e.g., 200 µg/mL) for 24 hours.[1]
-
Cell Harvesting: Collect the culture supernatant (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the supernatant.[1]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry.[1] Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.
Visualizations
Caption: Cilastatin's multifaceted mechanism of action.
Caption: Workflow for assessing cell viability with Cilastatin.
Caption: Workflow for apoptosis detection using flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Cilastatin Sodium
These application notes provide detailed methodologies for the quantitative analysis of Cilastatin sodium in pharmaceutical preparations. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for the quantification of Cilastatin sodium, often in combination with Imipenem. Several validated methods have been reported, offering flexibility in terms of stationary and mobile phases.
Method 1: Reversed-Phase HPLC with UV Detection
This stability-indicating method is suitable for the simultaneous determination of Cilastatin and Imipenem in pharmaceutical dosage forms.[1]
Experimental Protocol:
-
Chromatographic System:
-
Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5µm particle size).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetate (B1210297) buffer in a ratio of 70:25:05 (v/v/v), with the pH adjusted to 5.2.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 217 nm.[1]
-
Temperature: Ambient.
-
-
Reagent and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of Imipenem and 100 mg of Cilastatin sodium in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 20-80 µg/mL for both analytes.[2]
-
Sample Preparation: For injection dosage forms, reconstitute the vial contents with a suitable solvent and dilute with the mobile phase to fall within the linear range of the assay.[3]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Cilastatin sodium in the sample by comparison with the standard.
-
Workflow for HPLC Analysis of Cilastatin Sodium
References
Application Notes and Protocols: Utilizing Cilastatin Sodium in the Study of β-Lactamase Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) sodium is widely recognized for its role as a renal dehydropeptidase-I (DHP-I) inhibitor, co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation in the kidneys.[1][2][3][4][5] This combination, imipenem/cilastatin, has been a cornerstone in treating severe bacterial infections for decades.[6][7][8] While its primary clinical application is not as a direct antibacterial agent or a broad-spectrum β-lactamase inhibitor, emerging research has highlighted a fascinating and underexplored aspect of cilastatin: its ability to inhibit certain classes of β-lactamases, particularly metallo-β-lactamases (MBLs).
This discovery opens a new avenue for cilastatin sodium as a valuable research tool in the ongoing battle against antibiotic resistance. These application notes provide detailed protocols and conceptual frameworks for utilizing cilastatin sodium to investigate β-lactamase-mediated resistance mechanisms, screen for novel β-lactamase inhibitors, and potentially potentiate the activity of β-lactam antibiotics against resistant bacterial strains.
Mechanism of Action and Rationale for Use in β-Lactamase Research
Primary Mechanism: Inhibition of Renal Dehydropeptidase-I
The established mechanism of action for cilastatin is the inhibition of DHP-I, a zinc-dependent metalloenzyme located in the brush border of renal tubules.[4][9] DHP-I is responsible for the hydrolysis of the β-lactam ring in carbapenems like imipenem, rendering them inactive.[4][5][10] By inhibiting DHP-I, cilastatin increases the plasma half-life and urinary concentration of imipenem, thereby enhancing its therapeutic efficacy.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Renal Drug Transport Using Cilastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cilastatin (B194054) as a tool to investigate renal drug transport mechanisms. Cilastatin, a potent inhibitor of renal dehydropeptidase-I (DHP-I), offers multifaceted applications in studying drug handling by the kidneys, particularly concerning the roles of organic anion transporters (OATs) and its broader nephroprotective effects.[1][2][3][4]
Core Principles and Mechanisms
Cilastatin's utility in renal transport research stems from two primary mechanisms:
-
Inhibition of Dehydropeptidase-I (DHP-I): Cilastatin is a powerful and reversible competitive inhibitor of DHP-I, a zinc-metalloenzyme located on the brush border of proximal tubule epithelial cells.[5][6][7][8][9] Its primary clinical use is to prevent the renal metabolism of carbapenem (B1253116) antibiotics like imipenem, thereby increasing their urinary concentration and reducing potential nephrotoxicity from metabolites.[5][6]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin also functions as an inhibitor of Organic Anion Transporters, particularly OAT1 and OAT3.[10][11][12] These transporters are critical for the uptake of a wide range of drugs and endogenous compounds from the blood into the proximal tubule cells for secretion into the urine. By competing for these transporters, cilastatin can modulate the renal clearance and potential nephrotoxicity of co-administered drugs.[10][11][12][13]
Applications in Renal Drug Transport Research
-
Elucidating Renal Clearance Pathways: By observing how cilastatin alters the pharmacokinetics of a drug, researchers can infer the involvement of OAT1 and OAT3 in its renal secretion.
-
Investigating Drug-Drug Interactions (DDIs): Cilastatin can be used as a model inhibitor to predict and study potential DDIs at the level of renal transporters.[10][11]
-
Mechanistic Studies of Nephrotoxicity: Cilastatin's ability to reduce the intracellular accumulation of certain drugs in renal proximal tubule cells makes it a valuable tool for investigating the mechanisms of drug-induced kidney injury.[1] It has been shown to offer protection against the nephrotoxicity of various agents, including cisplatin, vancomycin, gentamicin, and diclofenac (B195802).[13][14]
Quantitative Data
The following tables summarize the inhibitory potency of cilastatin on renal transporters and its effects on the pharmacokinetics of co-administered drugs.
Table 1: In Vitro Inhibition of Human Renal Transporters by Cilastatin
| Transporter | Substrate | IC50 of Cilastatin (µM) | Cell System |
| hOAT1 | Imipenem | ~200 | HEK293 |
| hOAT3 | Imipenem | ~200 | HEK293 |
| hOAT1 | Diclofenac Acyl Glucuronide | Concentration-dependent inhibition | HEK293 |
| hOAT3 | Diclofenac Acyl Glucuronide | Concentration-dependent inhibition | HEK293 |
Data compiled from multiple sources indicating cilastatin's inhibitory effects on OAT1 and OAT3.[10][15][16]
Table 2: In Vivo Effects of Cilastatin on Drug Pharmacokinetics in Animal Models
| Co-administered Drug | Animal Model | Dose of Cilastatin | Effect on Drug's Plasma Concentration | Effect on Drug's Renal Clearance |
| Imipenem | Rabbit | 200 mg/kg | Increased | Decreased |
| Diclofenac | Mouse | 25, 50, 100 mg/kg | Increased | Decreased |
| DA-1131 (a carbapenem) | Rat | 200 mg/kg | Increased | Not significantly affected |
| DA-1131 (a carbapenem) | Rabbit | 50 mg/kg | Increased | Decreased |
This table summarizes findings from studies demonstrating cilastatin's impact on the pharmacokinetics of co-administered drugs in various animal models.[11][16][17]
Experimental Protocols
Here are detailed protocols for key experiments to investigate renal drug transport using cilastatin.
Protocol 1: In Vitro OAT-Mediated Uptake Assay
This protocol is designed to determine the inhibitory effect of cilastatin on the uptake of a test compound by OAT1 or OAT3 expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
-
Mock-transfected HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test substrate (e.g., a known OAT substrate, which can be radiolabeled or fluorescent)
-
Cilastatin sodium
-
Probenecid (B1678239) (positive control inhibitor of OATs)
-
96-well cell culture plates
-
Plate reader (for fluorescent substrates) or liquid scintillation counter (for radiolabeled substrates)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed the hOAT1-expressing, hOAT3-expressing, and mock-transfected HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer after 24-48 hours of culture.
-
Preparation of Solutions:
-
Prepare a stock solution of the test substrate in HBSS.
-
Prepare a stock solution of cilastatin in HBSS. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 1000 µM) to determine the IC50 value.
-
Prepare a stock solution of probenecid in HBSS to be used as a positive control.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing the various concentrations of cilastatin or probenecid.
-
Initiate the uptake by adding HBSS containing the test substrate (and the respective inhibitors).
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake for the specific substrate.
-
Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Determine the amount of substrate taken up by the cells using a plate reader (for fluorescent substrates) or a liquid scintillation counter (for radiolabeled substrates).
-
Determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake.
-
Normalize the substrate uptake to the protein concentration in each well.
-
Plot the percentage of inhibition of substrate uptake against the logarithm of the cilastatin concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vitro Nephrotoxicity (Cytotoxicity) Assay
This protocol assesses the protective effect of cilastatin against drug-induced cytotoxicity in a renal proximal tubule cell line.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
Cell culture medium
-
Nephrotoxic drug of interest (e.g., cisplatin, gentamicin)
-
Cilastatin sodium
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Treat the cells with the nephrotoxic drug at various concentrations to determine its IC50.
-
In a separate experiment, co-treat the cells with a fixed concentration of the nephrotoxic drug (e.g., its IC50) and varying concentrations of cilastatin. Include a control group treated with the nephrotoxic drug alone and an untreated control group.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[14][18]
-
Cell Viability Assessment:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with the nephrotoxic drug alone to those co-treated with cilastatin to evaluate the protective effect of cilastatin.
-
Protocol 3: In Vivo Pharmacokinetic and Nephrotoxicity Study in Rats
This protocol is designed to evaluate the effect of cilastatin on the pharmacokinetics and nephrotoxicity of a co-administered drug in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Test drug
-
Cilastatin sodium
-
Vehicle for drug administration (e.g., sterile saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages
-
Analytical method for quantifying the test drug in plasma and urine (e.g., LC-MS/MS)
-
Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into at least three groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test drug alone
-
Group 3: Test drug + Cilastatin
-
-
-
Drug Administration: Administer the test drug and cilastatin (or vehicle) via the appropriate route (e.g., intravenous, intraperitoneal).
-
Pharmacokinetic Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) from the tail vein or a cannula.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
House the rats in metabolic cages to collect urine over a 24-hour period.
-
-
Nephrotoxicity Assessment:
-
At the end of the study (e.g., 24 or 48 hours after drug administration), collect a final blood sample for the measurement of serum creatinine and BUN.
-
Euthanize the animals and collect the kidneys for histopathological examination.
-
-
Sample Analysis:
-
Analyze the plasma and urine samples to determine the concentration of the test drug using a validated analytical method.
-
Measure serum creatinine and BUN levels.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, clearance, half-life) for the test drug in the presence and absence of cilastatin.
-
Compare the markers of nephrotoxicity (serum creatinine, BUN, histopathology) between the different treatment groups.
-
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Cilastatin's dual inhibitory action on renal transporters and enzymes.
Caption: Workflow for assessing OAT inhibition by cilastatin in vitro.
Caption: Workflow for in vivo studies of cilastatin's effects.
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Protective effect of cilastatin against diclofenac-induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
Cilastatin Sodium: A Versatile Tool in Metabolic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) sodium is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme primarily located on the brush border of renal proximal tubular cells.[1][2] Initially developed to prevent the renal metabolism of the carbapenem (B1253116) antibiotic imipenem (B608078), cilastatin has emerged as a valuable tool in metabolic research, particularly in studies of nephrotoxicity, drug metabolism, and cellular metabolic pathways.[1][3] Its multifaceted mechanism of action, which extends beyond DHP-I inhibition, offers researchers a unique pharmacological agent to investigate and modulate various metabolic processes.
These application notes provide an overview of the key applications of cilastatin sodium in metabolic research, supported by detailed experimental protocols and quantitative data.
Key Applications in Metabolic Research
-
Investigation of Drug-Induced Nephrotoxicity: Cilastatin is widely used as a nephroprotective agent in preclinical studies. Its ability to mitigate kidney damage induced by various nephrotoxic compounds, such as cisplatin, gentamicin (B1671437), and vancomycin, makes it an invaluable tool for studying the metabolic pathways underlying acute kidney injury (AKI).[4]
-
Modulation of Renal Drug Transport: Cilastatin interacts with organic anion transporters (OATs), specifically OAT1 and OAT3, which are crucial for the renal secretion of many drugs and endogenous metabolites.[5][6] This property allows researchers to investigate the role of these transporters in drug disposition and drug-drug interactions.
-
Studies on Glucose and Insulin (B600854) Metabolism: Cilastatin has been shown to influence insulin clearance and glucose homeostasis, presenting opportunities to explore its effects in the context of diabetes and metabolic syndrome research.[7]
-
Elucidation of Cellular Stress Pathways: The protective effects of cilastatin are linked to the attenuation of oxidative stress, apoptosis, and inflammation, making it a useful probe for studying these fundamental cellular processes in metabolic diseases.[8][9]
-
Metabolomics and Lipidomics Research: By protecting against metabolic disturbances caused by toxins, cilastatin can help researchers to dissect the specific metabolic and lipidomic changes associated with pathological states.[7][10]
Mechanisms of Action
Cilastatin's utility in metabolic research stems from several key mechanisms:
-
Inhibition of Dehydropeptidase-I (DHP-I): By inhibiting DHP-I in the renal proximal tubules, cilastatin prevents the breakdown of certain compounds, thereby altering their renal metabolism and reducing the formation of potentially toxic metabolites.[1][2]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin competitively inhibits OAT1 and OAT3, reducing the uptake of various anionic drugs and toxins into renal tubular cells. This mechanism is a key contributor to its nephroprotective effects.[5][6]
-
Reduction of Oxidative Stress: Cilastatin has been shown to decrease the production of reactive oxygen species (ROS) in renal tissue exposed to toxins.[11]
-
Anti-apoptotic Effects: Cilastatin can attenuate apoptosis by modulating the expression of key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[2][12]
-
Anti-inflammatory Action: Cilastatin can suppress inflammatory pathways, including the downregulation of NF-κB and the reduction of pro-inflammatory cytokine production.[5][8]
Data Presentation
The following tables summarize the quantitative effects of cilastatin sodium observed in various metabolic research studies.
Table 1: Effect of Cilastatin on Markers of Drug-Induced Nephrotoxicity in Animal Models
| Parameter | Animal Model | Nephrotoxic Agent | Cilastatin Treatment | Result | Reference |
| Serum Creatinine (B1669602) | Rabbits | Imipenem (200 mg/kg) | 200 mg/kg | Significant reduction in imipenem-induced increase | [13] |
| Blood Urea Nitrogen (BUN) | Rabbits | Imipenem (200 mg/kg) | 200 mg/kg | Significant reduction in imipenem-induced increase | [13] |
| Glomerular Filtration Rate (GFR) | Rats | Gentamicin (80 mg/kg/day) | 150 mg/kg/day | Significantly prevented the decrease in GFR | [14] |
| Kidney Injury Molecule-1 (KIM-1) | Rats | Gentamicin (80 mg/kg/day) | 150 mg/kg/day | Decreased expression compared to gentamicin alone | [15] |
| Caspase-3 Activation | Rats | Cisplatin | Not specified | Reduced cisplatin-induced increase | [2] |
| Bax/Bcl-2 Ratio | Rats | Cisplatin | Not specified | Decreased cisplatin-induced increase | [2] |
Table 2: Effect of Cilastatin on Renal Transporters and Glucose Metabolism
| Parameter | System | Cilastatin Concentration/Dose | Result | Reference |
| OAT1 Inhibition (IC50) | hOAT1-transfected HEK293 cells | 652 ± 29 µmol/L | Competitive inhibition of imipenem transport | [5] |
| OAT3 Inhibition (IC50) | hOAT3-transfected HEK293 cells | 639 ± 36 µmol/L | Competitive inhibition of imipenem transport | [5] |
| Fractional Urinary Insulin Clearance | Rats with hyperinsulinemia | 25 mg/kg (single IV dose) | 2-fold decrease (from 2.30% to 1.03%) | [7] |
| Serum Glucose Levels | Rats with hyperinsulinemia | 25 mg/kg (single IV dose) | 46% decrease | [7] |
Table 3: Effect of Cilastatin on Cellular Viability in an In Vitro Nephrotoxicity Model
| Cell Line | Nephrotoxic Agent (Concentration) | Cilastatin Concentration | Result (Cell Viability) | Reference |
| hOAT1-HEK293 | Imipenem (1 mmol/L) | 200 µmol/L | Increased from ~48% to ~75% | [5] |
| hOAT3-HEK293 | Imipenem (1 mmol/L) | 200 µmol/L | Increased from ~27% to ~66% | [5] |
| HK-2 | Cisplatin (IC50 dose) | 100 µg/mL | Significant increase in cell viability | [16] |
| HK-2 | Vancomycin (IC50 dose) | 100 µg/mL | Significant increase in cell viability | [16] |
| HK-2 | Gentamicin (IC50 dose) | 100 µg/mL | Significant increase in cell viability | [16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Evaluate the Nephroprotective Effect of Cilastatin
Objective: To assess the ability of cilastatin to protect renal proximal tubular cells (e.g., HK-2 cell line) from drug-induced cytotoxicity.
Materials:
-
HK-2 cells (human kidney proximal tubule epithelial cells)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Nephrotoxic drug of interest (e.g., cisplatin, gentamicin)
-
Cilastatin sodium
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and culture for 48 hours until they reach approximately 70% confluency.[15]
-
Treatment:
-
Prepare stock solutions of the nephrotoxic drug and cilastatin sodium in a suitable solvent (e.g., sterile water or PBS).
-
Expose the cells to different concentrations of the nephrotoxic drug alone to determine the IC50 value (the concentration that causes 50% inhibition of cell viability) after a 24 or 48-hour incubation.
-
In a separate experiment, co-treat the cells with the IC50 concentration of the nephrotoxic drug and varying concentrations of cilastatin (e.g., 50, 100, 250 µg/mL).[16] Include control wells with medium only, cilastatin only, and the nephrotoxic drug only.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
Cell Viability Assessment:
-
After the incubation period, remove the treatment medium.
-
Perform the cell viability assay according to the manufacturer's instructions. For a CCK-8 assay, this typically involves adding the CCK-8 solution to each well and incubating for 1-4 hours.[17]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with the nephrotoxic drug alone to those co-treated with cilastatin.
-
Protocol 2: In Vivo Study of Cilastatin's Nephroprotective Effect in a Rat Model of Gentamicin-Induced Acute Kidney Injury
Objective: To evaluate the protective effect of cilastatin against gentamicin-induced nephrotoxicity in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Gentamicin sulfate
-
Cilastatin sodium
-
Sterile saline
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Kits for measuring serum creatinine and Blood Urea Nitrogen (BUN)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Randomly divide the animals into four groups (n=6-8 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Cilastatin only (150 mg/kg/day, i.p.)
-
Group 3: Gentamicin only (80 mg/kg/day, i.p.)
-
Group 4: Gentamicin (80 mg/kg/day, i.p.) + Cilastatin (150 mg/kg/day, i.p.)[14]
-
-
-
Drug Administration:
-
Administer gentamicin or saline intraperitoneally (i.p.) once daily for 8 consecutive days.
-
Administer cilastatin or saline i.p. immediately before each gentamicin injection.[14]
-
-
Sample Collection:
-
On day 7, house the rats in metabolic cages to collect 24-hour urine for measurement of renal function parameters.
-
At the end of the study (day 8), collect blood samples via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Measure serum creatinine and BUN levels using commercially available kits.
-
Measure urinary protein and creatinine to assess proteinuria and calculate creatinine clearance as an estimate of GFR.
-
-
Histopathological Analysis (Optional):
-
Perfuse the kidneys with saline followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate renal morphology and tubular damage.
-
-
Data Analysis:
-
Compare the biochemical and histological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualization of Pathways and Workflows
Caption: Cilastatin's nephroprotective mechanisms.
Caption: In vivo nephroprotection study workflow.
Caption: In vitro cytotoxicity assay workflow.
Conclusion
Cilastatin sodium is a powerful and versatile tool for researchers in the field of metabolism. Its well-characterized inhibitory effects on DHP-I and OATs, combined with its broader protective actions against cellular stress, provide a unique opportunity to investigate complex metabolic pathways in both health and disease. The protocols and data presented here serve as a starting point for utilizing cilastatin to advance our understanding of drug metabolism, nephrotoxicity, and related metabolic disorders.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Lipidomics Reveals Cisplatin-Induced Renal Lipid Alterations during Acute Kidney Injury and Their Attenuation by Cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cilastatin Sodium Stability in Aqueous Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cilastatin (B194054) sodium in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation, storage, and handling of cilastatin sodium solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Rapid loss of cilastatin potency in solution. | Inappropriate pH: Cilastatin is most stable in a neutral pH range (6.5-7.5). Acidic or alkaline conditions accelerate degradation.[1] High Temperature: Elevated temperatures increase the rate of chemical degradation.[1] Oxidation: The presence of oxygen can lead to oxidative degradation of cilastatin.[2] Buffer Catalysis: Certain buffer species, like phosphate (B84403), can catalyze hydrolysis.[1] | pH Adjustment: Ensure the solution pH is maintained between 6.5 and 7.5. Use a calibrated pH meter for verification. Temperature Control: Prepare and store solutions at refrigerated temperatures (2-8°C) to minimize degradation.[1] For longer-term storage, consider storing at -20°C, although stability at this temperature should be verified. Minimize Oxygen Exposure: Use deoxygenated solvents for solution preparation. Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can significantly improve stability. Buffer Selection: If using a phosphate buffer and instability is observed, try reducing the buffer concentration or switching to a non-catalytic buffer system. |
| Discoloration of the solution (yellow to brown). | Degradation: The formation of degradation products can often lead to a change in the solution's appearance. In the combined imipenem-cilastatin product, this is a known indicator of instability.[3] | Discard Solution: A change in color, particularly to brown, is a strong indication of significant degradation. It is recommended to discard the solution and prepare a fresh batch.[3] Investigate Cause: Determine the likely cause of degradation (e.g., improper pH, temperature, light exposure) to prevent recurrence. |
| Precipitate formation in the aqueous solution. | Concentration Exceeds Solubility: The concentration of cilastatin sodium may be too high for the chosen solvent or storage conditions. pH Shift: A change in pH could affect the solubility of cilastatin sodium. Interaction with Container: Although less common, interactions with the storage container could lead to precipitation. | Check Concentration: Ensure the intended concentration does not exceed the known solubility of cilastatin sodium in the specific aqueous medium. Verify pH: Confirm that the pH of the solution has not shifted outside the optimal range. Filter Solution: If the cause is determined to be particulate matter and not chemical precipitation, the solution may be filtered through a suitable sterile filter (e.g., 0.22 µm). However, if chemical precipitation is suspected, the solution should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of cilastatin sodium in an aqueous solution?
A1: The main factors that affect the stability of cilastatin sodium in aqueous solutions are pH, temperature, and the presence of oxygen.[1][2] Cilastatin is most stable at a neutral pH (6.5-7.5).[1] Both acidic and alkaline conditions, as well as elevated temperatures, accelerate its degradation.[1] Oxygen can also contribute to its degradation through oxidative pathways.[2]
Q2: What is the optimal pH range for preparing and storing cilastatin sodium solutions?
A2: The optimal pH range for cilastatin sodium stability in aqueous solutions is between 6.5 and 7.5.[1]
Q3: How does temperature affect the stability of cilastatin sodium solutions?
A3: Higher temperatures accelerate the degradation of cilastatin sodium.[1] Therefore, it is recommended to prepare and store solutions at refrigerated temperatures (2-8°C) to enhance stability.[1]
Q4: How can I monitor the stability of my cilastatin solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of a cilastatin solution. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Q5: Is it acceptable to freeze aqueous solutions of cilastatin sodium for long-term storage?
A5: While freezing can slow down degradation kinetics, for the combined imipenem-cilastatin product, freezing is not recommended by the manufacturer as it did not substantially retard degradation.[3][4] The stability of a frozen solution of cilastatin sodium alone should be experimentally verified for your specific conditions.
Quantitative Stability Data
Most of the available stability data is for the co-formulated imipenem-cilastatin product. In these formulations, imipenem (B608078) is the less stable component, and its degradation dictates the shelf-life of the solution. Therefore, the data below for the combined product provides a conservative estimate for the stability of cilastatin.[3][5][6]
| Storage Condition | Diluent | Concentration (Imipenem/Cilastatin) | Stability (Time to 90% of initial concentration) |
| Room Temperature (~25°C) | 0.9% NaCl | 2.5 mg/mL / 2.5 mg/mL | 6 hours |
| Room Temperature (23°C) | 0.9% NaCl | 5 mg/mL / 5 mg/mL | < 3 days |
| Refrigeration (4°C) | 0.9% NaCl | 5 mg/mL / 5 mg/mL | ~14 days |
| Refrigeration (4°C) | Various IV Solutions | N/A | 24 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cilastatin Sodium
This protocol provides a general framework for a stability-indicating HPLC method. Method validation for your specific application is essential.
Objective: To quantify the concentration of cilastatin sodium in an aqueous solution and separate it from potential degradation products.
Materials & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to ~7.0-7.3
-
Mobile Phase B: Acetonitrile or Methanol
-
Diluent: Mobile Phase or high-purity water
-
Cilastatin sodium reference standard and test samples
Example Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-217 nm
-
Column Temperature: 30-35°C
-
Injection Volume: 10-20 µL
-
Elution: A gradient elution may be necessary to resolve all degradation products. For example, a gradient could run from 98:2 (Buffer:Acetonitrile) to 50:50 over a set time.[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of the cilastatin sodium reference standard in the diluent. Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the test samples with the diluent to a concentration within the calibration range of the standards.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of cilastatin sodium in the test samples from the calibration curve.
Protocol 2: Forced Degradation Study of Cilastatin Sodium
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
Objective: To intentionally degrade cilastatin sodium under various stress conditions to understand its degradation pathways.
Procedure:
-
Prepare a stock solution of cilastatin sodium (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2-4 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-2 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2-4 hours.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using the stability-indicating HPLC method described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Cilastatin Sodium
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during experiments with Cilastatin (B194054) sodium.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with Cilastatin sodium inconsistent?
A1: Inconsistency in results can stem from several factors related to the compound's stability and the experimental setup. Key sources of variability include:
-
Compound Stability: Cilastatin sodium's stability is highly dependent on pH, temperature, and the presence of moisture and oxygen.[1][2] Degradation can lead to lower-than-expected inhibitory activity.
-
Solution Preparation and Storage: Improperly prepared or stored solutions are a major source of variability. Cilastatin solutions have a limited stability at room temperature and are sensitive to freeze-thaw cycles.[3][4]
-
Assay Conditions: Variations in buffer pH, incubation times, temperature, and the presence of contaminants can significantly alter enzyme kinetics and inhibitor potency.[3][5]
-
Enzyme Quality: The purity, concentration, and handling of the target enzyme, dehydropeptidase-I (DHP-I), are critical. Batch-to-batch variation or improper storage can lead to inconsistent enzyme activity.[3]
Q2: What is the optimal way to prepare and store Cilastatin sodium solutions?
A2: To ensure reproducibility, adhere to the following guidelines:
-
Reconstitution: Reconstitute Cilastatin sodium powder in a suitable buffer, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[4][6] For in vitro assays, a physiological pH buffer (e.g., pH 7.4 phosphate (B84403) buffer) is recommended.[7]
-
Storage of Stock Solutions: Reconstituted solutions are stable for 4 hours at room temperature (up to 25°C) or 24 hours when refrigerated (2°C to 8°C).[1][4][8] It is strongly recommended to prepare fresh solutions for each experiment or, if necessary, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3] Do not freeze solutions intended for clinical-style infusions.[1][4]
-
Visual Inspection: Solutions should be colorless to yellow.[1][9] Any solutions that darken to brown should be discarded as this may indicate degradation and loss of potency.[1][8]
Q3: How does pH affect the stability and activity of Cilastatin sodium?
A3: Cilastatin is most stable in a neutral pH range of 6.5 to 7.5.[1][10] Deviations outside this range can lead to increased rates of decomposition.[1] The pH of your assay buffer should be verified and maintained consistently across all experiments to ensure reliable results.[5]
Q4: My in vitro DHP-I inhibition assay results are not reproducible. What are the likely causes?
A4: Reproducibility issues in DHP-I inhibition assays often point to specific procedural variables. Refer to the troubleshooting table below for common problems and solutions. Key areas to investigate include:
-
Inhibitor and Enzyme Concentration: Inaccurate dilutions of Cilastatin or the DHP-I enzyme can drastically alter results.[11]
-
Pre-incubation Time: A standardized pre-incubation time for the enzyme and inhibitor is necessary to allow for binding before initiating the reaction.[3][12]
-
Contaminants: Contaminants in the sample, such as salts, detergents, or heavy metals, can inhibit enzyme activity and interfere with the assay.[13]
Q5: Are there any known off-target effects of Cilastatin that could influence my results?
A5: While Cilastatin is a highly specific inhibitor of DHP-I, some studies have explored its interactions with other proteins.[7][12] For instance, it has been shown to interact with organic anion transporters (OATs), though at much higher concentrations than required for DHP-I inhibition.[12][14] In specific experimental systems, particularly those involving renal cell models, these interactions could be a confounding factor. Additionally, Cilastatin has been noted to have potential anti-inflammatory and nephroprotective effects independent of its DHP-I inhibition, which could influence outcomes in cell-based or in vivo models.[14][15][16]
Troubleshooting Guide for DHP-I Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Compound Degradation: Solution stored improperly or for too long.[1] 2. Variable Assay Conditions: Inconsistent pH, temperature, or incubation times.[3] 3. Pipetting Errors: Inaccurate dilution of inhibitor or enzyme.[17] | 1. Prepare fresh Cilastatin solutions daily. Store aliquots at -80°C and avoid freeze-thaw cycles.[3] 2. Standardize all assay parameters. Use a calibrated pH meter and a temperature-controlled incubator/plate reader.[5] 3. Use calibrated pipettes and perform serial dilutions carefully.[17] |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper storage or handling of DHP-I enzyme stock.[3] 2. Incorrect Buffer: Assay buffer pH is outside the optimal range for the enzyme.[5] 3. Substrate Degradation: DHP-I substrate has degraded. | 1. Aliquot enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.[3] 2. Verify buffer pH is within the optimal range for DHP-I (typically ~7.4).[1][7] 3. Prepare fresh substrate solution for each experiment.[11] |
| High Background Signal | 1. Assay Interference: Cilastatin or other sample components are interfering with the detection method (e.g., fluorescence quenching).[3] 2. Contaminated Reagents: Buffer or other reagents contain interfering substances. | 1. Run a control experiment without the DHP-I enzyme to measure interference from the compound itself.[3] 2. Use high-purity reagents and water. Test individual reagents for background signal. |
| Artificially Low Potency | 1. Poor Compound Solubility: Cilastatin precipitates in the assay buffer. 2. Insufficient Pre-incubation: Inhibitor and enzyme did not have enough time to reach binding equilibrium before substrate addition.[3] | 1. Visually inspect wells for precipitate. If needed, consider the use of a co-solvent, ensuring its final concentration does not affect enzyme activity. 2. Empirically determine the optimal pre-incubation time (e.g., 15-30 minutes at the assay temperature).[12] |
Data and Stability Summary
Proper handling and storage are critical for obtaining reliable experimental data with Cilastatin sodium.
| Parameter | Condition | Stability / Specification | Source(s) |
| Storage (Powder) | Below 25°C, in a cold place. | Stable as a dry powder. | [8][10] |
| pH of Solution (1 in 100) | In water. | 6.5 - 7.5 | [10] |
| Reconstituted Solution Stability | Room Temperature (up to 25°C) | Stable for 4 hours. | [4][8] |
| Refrigerated (2°C to 8°C) | Stable for 24 hours. | [4][8] | |
| Solution Appearance | Freshly Reconstituted | Colorless to yellow. | [1][4] |
| Degraded | Brown solutions should be discarded. | [1][8] | |
| Common Diluents | For reconstitution and infusion. | 0.9% Sodium Chloride, 5% Dextrose. | [4][6] |
| Factors Causing Degradation | Chemical / Physical | pH outside 6.5-7.5, moisture, oxygen, elevated temperature. | [1][2][18] |
Experimental Protocols
Protocol: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This protocol outlines a general method for determining the IC50 value of Cilastatin against purified DHP-I.
1. Materials and Reagents:
-
Purified DHP-I enzyme (e.g., from porcine or human kidney).[12]
-
Cilastatin sodium.
-
DHP-I substrate (e.g., a suitable chromogenic or fluorogenic substrate).[12]
-
Assay Buffer: Phosphate buffer (pH 7.4).[7]
-
96-well microplates (clear for colorimetric, black for fluorescent assays).[17]
-
Microplate reader.
2. Procedure:
-
Enzyme Preparation: Dilute the purified DHP-I enzyme in ice-cold assay buffer to a final concentration that yields a linear reaction rate for the duration of the measurement.
-
Inhibitor Preparation: Prepare a stock solution of Cilastatin sodium in the assay buffer. Perform a serial dilution to create a range of concentrations (e.g., 10-fold dilutions spanning several orders of magnitude around the expected IC50).[12]
-
Assay Reaction Setup:
-
Add a fixed volume of the diluted DHP-I enzyme solution to each well of the microplate.
-
Add the various concentrations of the Cilastatin solutions to the respective wells.
-
Include "no inhibitor" control wells (enzyme + buffer) and "blank" wells (buffer only).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow Cilastatin to bind to the DHP-I enzyme.[12]
-
Reaction Initiation: Add the DHP-I substrate to all wells to start the enzymatic reaction.
-
Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.[12]
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the "no inhibitor" control to determine the percentage of enzyme activity remaining.
-
Plot the percentage of enzyme activity against the logarithm of the Cilastatin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]
Visual Guides
Mechanism of Action
Cilastatin functions as a competitive inhibitor of the Dehydropeptidase-I (DHP-I) enzyme, which is primarily located in the kidneys.[7][19] Its main therapeutic role is to prevent the degradation of carbapenem (B1253116) antibiotics like Imipenem (B608078), thereby increasing their bioavailability.[7][20]
Caption: Cilastatin inhibits DHP-I, preventing Imipenem degradation.
Experimental Workflow and Variability Checkpoints
Following a standardized workflow is essential for minimizing variability. This diagram highlights critical checkpoints where experimental conditions must be carefully controlled.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. merckconnect.com [merckconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Imipenem + cilastatin sodium (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. What is Cilastatin Sodium used for? [synapse.patsnap.com]
Cilastatin sodium dose-response curve optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with cilastatin (B194054) sodium, with a specific focus on dose-response curve optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cilastatin sodium?
A1: Cilastatin sodium is a potent and specific inhibitor of dehydropeptidase-I (DPEP1), a membrane-bound enzyme primarily located in the brush border of renal proximal tubules.[1][2][3] Its primary function is to prevent the rapid degradation of certain antibiotics, most notably imipenem (B608078), by this enzyme.[1][4][5] By inhibiting DPEP1, cilastatin increases the plasma half-life and urinary tract concentrations of imipenem, thereby enhancing its antibacterial efficacy.[3][5] Cilastatin itself does not possess any antibacterial activity.[1]
Q2: Why is generating a dose-response curve for cilastatin's inhibitory activity crucial?
A2: A dose-response curve is essential for determining key parameters of cilastatin's inhibitory potential, such as the IC50 (half-maximal inhibitory concentration). This information is critical for:
-
Potency Assessment: Quantifying the concentration of cilastatin required to achieve a specific level of DPEP1 inhibition.
-
Optimal Dosing: Informing the selection of appropriate concentrations for in vitro and in vivo experiments to ensure complete or partial inhibition of the target enzyme without causing off-target effects.
-
Comparative Studies: Comparing the potency of cilastatin with other potential DPEP1 inhibitors.
-
Quality Control: Ensuring the biological activity of a new batch of cilastatin.[6]
Q3: What are the key parameters to consider when designing a cilastatin dose-response experiment?
A3: For an accurate dose-response curve, consider the following:
-
Enzyme and Substrate Concentration: The concentration of DPEP1 and its substrate (e.g., imipenem) can influence the apparent IC50 value. For competitive inhibitors like cilastatin, it is often recommended to use a substrate concentration at or below its Michaelis constant (Km).[6]
-
Pre-incubation Time: A pre-incubation period of the enzyme with cilastatin before adding the substrate is necessary to allow the inhibitor-enzyme binding to reach equilibrium. This time should be determined empirically but typically ranges from 5 to 30 minutes.[6]
-
Concentration Range: Select a wide range of cilastatin concentrations, typically spanning several orders of magnitude around the expected IC50, to define both the top and bottom plateaus of the curve.
-
Controls: Include proper controls, such as a "no inhibitor" control (for 0% inhibition) and a "no enzyme" control (to check for non-enzymatic substrate degradation).
Troubleshooting Guides
Problem: The calculated IC50 value for cilastatin is significantly higher than expected.
This common issue can arise from several factors related to experimental setup and reagents.
Problem: High variability in results between experimental replicates.
-
Cause: Inconsistent pre-incubation time.
-
Solution: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure a fixed and optimized pre-incubation time for the enzyme and inhibitor before adding the substrate.[6]
-
-
Cause: Instability of cilastatin or the enzyme.
-
Solution: Prepare fresh dilutions of cilastatin for each experiment from a frozen stock. Ensure the enzyme is stored correctly and always handled on ice to maintain its activity.[6]
-
-
Cause: Imprecision in pipetting.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, use an intermediate dilution step to increase the volume being pipetted.
-
Problem: My in vivo model shows unexpected outcomes (e.g., altered pharmacokinetics).
-
Cause: Dose-dependent kinetics of cilastatin.
-
Solution: Be aware that the clearance of cilastatin is dose-dependent. In rats, total plasma clearance and non-renal clearance decrease as the dose increases, while renal clearance increases.[7] This can affect the exposure of your co-administered drug. You may need to perform pilot pharmacokinetic studies to establish the correct cilastatin dose for your specific model and co-administered drug.
-
-
Cause: Influence of renal function.
-
Solution: The pharmacokinetics of cilastatin are significantly altered by renal function. In patients with severe renal impairment, the area under the plasma concentration curve (AUC) is increased.[8][9] Ensure you are monitoring and accounting for the renal function of your animal models, as this will directly impact cilastatin exposure.
-
Experimental Protocols
Protocol 1: In Vitro DPEP1 Inhibition Assay to Determine Cilastatin IC50
This protocol describes a spectrophotometric assay to determine the IC50 of cilastatin by monitoring the hydrolysis of imipenem.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM MOPS, pH 7.0).
-
Cilastatin Stock: Prepare a high-concentration stock solution of cilastatin sodium in water or DMSO.[6] From this, create a series of 10-12 dilutions in the assay buffer.
-
DPEP1 Enzyme: Dilute the DPEP1 enzyme stock to the desired working concentration in ice-cold assay buffer.
-
Substrate: Prepare a working solution of imipenem in the assay buffer. The final concentration should ideally be at or below the Km for DPEP1.
-
-
Assay Procedure:
-
Add 20 µL of each cilastatin dilution (or buffer for the 0% inhibition control) to the wells of a UV-transparent 96-well plate.
-
Add 160 µL of the DPEP1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding to reach equilibrium.[6]
-
Initiate the reaction by adding 20 µL of the imipenem substrate solution to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at ~298 nm every minute for 10-20 minutes.[6]
-
-
Data Analysis:
-
For each cilastatin concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the cilastatin concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay for Nephroprotection
This protocol assesses the protective effect of cilastatin against drug-induced cytotoxicity in a renal cell line (e.g., HK-2 cells).[10]
Methodology:
-
Cell Culture: Culture human kidney proximal tubular epithelial cells (e.g., HK-2) in 96-well plates until they reach 70-80% confluency.[10]
-
Treatment Groups: Prepare fresh media containing the following:
-
Vehicle Control (media only)
-
Cilastatin only (to test for intrinsic toxicity)
-
Nephrotoxic agent only (e.g., cisplatin, vancomycin (B549263) at various concentrations)
-
Nephrotoxic agent + Cilastatin (at various concentrations)
-
-
Incubation: Remove the old media from the cells and add the treatment media. Incubate the cells for a predetermined period (e.g., 24 to 48 hours).[10]
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a standard method such as an MTT or CCK-8 assay, following the manufacturer's instructions.[10][11]
-
This typically involves adding the assay reagent to each well, incubating for 1-4 hours, and then measuring the absorbance at the appropriate wavelength.[11]
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control group (representing 100% viability).
-
Plot cell viability (%) against the concentration of the nephrotoxic agent in the presence and absence of cilastatin to visualize the protective effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to cilastatin's pharmacokinetics and provide an example dataset for a dose-response curve.
Table 1: Dose-Dependent Pharmacokinetics of Cilastatin in Rats (Intravenous Administration) [7]
| IV Dose (mg/kg) | Total Plasma Clearance (mL/min/kg) | Non-Renal Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |
| 5 | 20.2 ± 3.1 | 17.7 ± 3.3 | 2.50 ± 0.40 |
| 200 | 11.4 ± 1.2 | 5.30 ± 1.2 | 6.10 ± 0.50 |
Data shows that as the dose increases, total and non-renal clearance decrease, while renal clearance increases, indicating saturable non-renal elimination pathways.
Table 2: Example Data from a DPEP1 Inhibition Assay for Dose-Response Curve Generation
| Cilastatin Conc. (nM) | Log [Cilastatin] | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.0 | 0.0 |
| 1 | 0 | 45.1 | 9.8 |
| 3 | 0.48 | 39.5 | 21.0 |
| 10 | 1.00 | 26.0 | 48.0 |
| 30 | 1.48 | 12.5 | 75.0 |
| 100 | 2.00 | 4.9 | 90.2 |
| 300 | 2.48 | 2.1 | 95.8 |
| 1000 | 3.00 | 1.8 | 96.4 |
This representative data can be plotted in graphing software to fit a sigmoidal curve and calculate an IC50 value, which for this dataset would be approximately 10 nM.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 5. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerance after repeated doses of imipenem/cilastatin in patients with severe renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steady-state pharmacokinetics of intramuscular imipenem-cilastatin in elderly patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cilastatin Sodium Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Cilastatin (B194054) sodium enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cilastatin sodium in an enzyme inhibition assay?
A1: Cilastatin sodium is a potent, reversible, and competitive inhibitor of Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme.[1][2] In an in vitro setting, Cilastatin binds to the active site of DHP-I, preventing the hydrolysis of its substrate, typically Imipenem (B608078).[1] This inhibitory action is the basis for its clinical use, where it protects carbapenem (B1253116) antibiotics from degradation by DHP-I in the kidneys.[1][3]
Q2: What is the typical substrate used in a Cilastatin sodium DHP-I inhibition assay?
A2: The most common substrate is the antibiotic Imipenem. The DHP-I-mediated hydrolysis of the β-lactam ring in Imipenem can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 298 nm. Other substrates like Glycyldehydrophenylalanine may also be used.[4]
Q3: What are the recommended storage and handling conditions for Cilastatin sodium?
A3: Cilastatin sodium is a hygroscopic, amorphous powder.[5] It should be stored under desiccating conditions at -20°C for long-term stability (up to 12 months). For short-term storage, 2-8°C is also acceptable.[5] Stock solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to one month.[5] It is very soluble in water and methanol.[5]
Q4: How stable is Cilastatin sodium in aqueous solutions for assays?
A4: While Cilastatin itself is relatively stable, it is often studied in combination with Imipenem, which is less stable and dictates the solution's shelf-life.[6][7] The degradation of Imipenem is dependent on temperature and concentration.[8][9] For assay consistency, it is recommended to prepare fresh solutions of both Cilastatin and Imipenem before each experiment. A stability-indicating HPLC method can be used to assess the integrity of Cilastatin solutions over time.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Cilastatin sodium enzyme inhibition assays.
Issue 1: High Variability or Poor Reproducibility in IC50/Ki Values
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique, especially for small volumes. Prepare master mixes to minimize pipetting errors across wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature (typically 37°C) before starting the reaction. Use a temperature-controlled plate reader. |
| Sub-optimal Pre-incubation Time | Empirically determine the optimal pre-incubation time for the enzyme and inhibitor to reach binding equilibrium. A typical range is 15-30 minutes.[4] |
| Reagent Instability | Prepare fresh Imipenem and Cilastatin solutions for each experiment. Imipenem, in particular, can be unstable in aqueous solutions.[8][9] |
| Variable Enzyme Activity | Use a consistent source and lot of DHP-I. Ensure the enzyme is properly stored and handled to maintain its activity. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.[10] |
Issue 2: No Inhibition or Unexpectedly High IC50 Value
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Cilastatin | Verify the purity and integrity of the Cilastatin sodium powder. If possible, test its activity using a validated, previously established protocol. Ensure proper storage conditions have been maintained. |
| Incorrect Assay Conditions | Confirm the pH of the assay buffer is within the optimal range for DHP-I activity (typically around 7.0-7.4).[1] Verify the correct substrate and enzyme concentrations are being used. |
| Enzyme Concentration Too High | An excessively high enzyme concentration can lead to rapid substrate depletion, masking the inhibitory effect. Optimize the enzyme concentration to ensure linear reaction kinetics over the measurement period. |
| Cilastatin Solubility Issues | Although Cilastatin sodium is highly soluble in water,[5] ensure it is fully dissolved in the assay buffer. Visually inspect for any precipitate. |
Issue 3: Non-linear Reaction Progress Curves
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Substrate Depletion | Use a substrate concentration at or below the Km value to ensure the reaction rate is proportional to the substrate concentration. Monitor the reaction for a shorter duration to measure the initial velocity. |
| Product Inhibition | The accumulation of the hydrolyzed Imipenem product may inhibit the enzyme. Analyze only the initial linear phase of the reaction. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Check the stability of DHP-I under your specific assay conditions (pH, temperature, buffer components). |
| Spectrophotometric Artifacts | High absorbance of assay components can lead to non-linearity. Ensure the total absorbance is within the linear range of your spectrophotometer. |
Issue 4: Suspected Assay Interference
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Compound Interference | If testing crude extracts or other compounds, they may interfere with the assay. Test compounds for absorbance at the detection wavelength (298 nm) in the absence of the enzyme or substrate. |
| Hemolysis or Lipemia in Samples | Hemoglobin and lipids can cause spectrophotometric interference.[11][12] If using biological samples, ensure they are properly prepared to minimize these interferents. |
| Buffer Component Interference | Certain buffer components can affect enzyme activity. For example, chelating agents like EDTA can interfere with zinc-metalloenzymes like DHP-I. Use a recommended buffer such as MOPS.[13] |
Quantitative Data Summary
Table 1: Inhibitory Potency of Cilastatin Sodium
| Target Enzyme | Inhibitor | Parameter | Value | Reference |
| Dehydropeptidase-I (DHP-I) | Cilastatin sodium | IC50 | 0.1 µM | [2] |
| Dehydropeptidase-I (DHP-I) | Cilastatin | Ki | ~ 0.1 µM | [1] |
| Bacterial metallo-β-lactamase (CphA) | Cilastatin sodium | IC50 | 178 µM | [2] |
| Human Organic Anion Transporter 1 (hOAT1) | Cilastatin | IC50 | 652 ± 29 µM | [4] |
| Human Organic Anion Transporter 3 (hOAT3) | Cilastatin | IC50 | 639 ± 36 µM | [4] |
Experimental Protocols
Protocol 1: DHP-I Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure for determining the inhibitory activity of Cilastatin sodium against DHP-I using Imipenem as a substrate.
Materials:
-
Purified Dehydropeptidase-I (DHP-I)
-
Cilastatin sodium
-
Imipenem
-
Assay Buffer: 50 mM MOPS, pH 7.1
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cilastatin sodium in the assay buffer. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of Imipenem in the assay buffer.
-
Dilute the DHP-I enzyme to the desired working concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, serial dilutions of Cilastatin (or vehicle control), and the DHP-I enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow Cilastatin to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Imipenem solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 298 nm every minute for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each Cilastatin concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a DHP-I enzyme inhibition assay.
Caption: A logical troubleshooting workflow for failed assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cilastatin sodium CAS#: 81129-83-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sundiagnostics.us [sundiagnostics.us]
- 12. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cilastatin Sodium Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilastatin (B194054) sodium in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cilastatin sodium relevant to in vivo studies?
A1: Cilastatin sodium is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a membrane-bound enzyme primarily located on the brush border of renal proximal tubular cells.[1][2][3] In animal models, this inhibition is crucial for preventing the renal metabolism of certain co-administered drugs, such as carbapenem (B1253116) antibiotics like imipenem (B608078), thereby increasing their urinary recovery and efficacy.[4][5] Additionally, by inhibiting DHP-I, Cilastatin can reduce the cellular uptake and accumulation of certain nephrotoxic agents in renal proximal tubular cells, offering a nephroprotective effect.[3][6][7]
Q2: What are the common administration routes for Cilastatin sodium in animal models?
A2: The most common routes for administering Cilastatin sodium in animal models are intravenous (IV) and intraperitoneal (IP) injections.[8][9] The choice of route depends on the experimental design and the desired pharmacokinetic profile. IV administration provides immediate systemic circulation, while IP injection allows for rapid absorption.[10] Subcutaneous (SC) administration is also a possibility, though it may result in slower absorption.[11][12]
Q3: How should I prepare a Cilastatin sodium solution for in vivo administration?
A3: To prepare a Cilastatin sodium solution for injection, use a sterile vehicle such as 0.9% Sodium Chloride Injection, USP (saline) or Sterile Water for Injection, USP.[8] It is recommended to calculate the required amount of Cilastatin sodium powder based on the desired concentration and total volume for the study.[8] Dissolve the powder by adding a portion of the vehicle and vortexing, then add the remaining volume.[8] For tolerability, the pH can be adjusted to physiological levels (around 7.4).[8] Finally, sterile filter the solution using a 0.22 µm syringe filter to prevent microbial contamination.[8]
Q4: What are the key stability concerns for Cilastatin sodium solutions?
A4: Cilastatin sodium stability is significantly influenced by pH, temperature, and the presence of water and oxygen.[13][14][15] It is most stable in a neutral pH range of 6.5 to 7.5.[13] Degradation accelerates in acidic or alkaline conditions.[13] Solutions are more stable when refrigerated (2-8°C) compared to room temperature.[13] Reconstituted solutions are generally stable for up to 24 hours when refrigerated.[8][13] It is best practice to prepare fresh solutions for each experiment.[8] Freezing of solutions is generally not recommended as the freeze-thaw process can affect stability.[13]
Q5: Are there known species differences in the effects of Cilastatin?
A5: Yes, there are species-specific differences in the metabolism of certain drugs by renal DHP-I, and therefore the effect of Cilastatin can vary. For example, in a study with the carbapenem DA-1131, co-administration with Cilastatin significantly slowed its nonrenal clearance in rats and rabbits, but not in dogs, suggesting varying stability of the carbapenem to DHP-I across these species.[1][16]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low efficacy of co-administered drug | Degradation of Cilastatin solution: Cilastatin may have degraded due to improper storage (temperature, pH) leading to reduced DHP-I inhibition. | - Prepare fresh Cilastatin solutions for each experiment.[8] - Ensure the pH of the solution is between 6.5 and 7.5.[13] - Store solutions at 2-8°C and use within 24 hours.[8][13] - Verify the stability of your specific formulation using a stability-indicating HPLC method.[17] |
| Suboptimal administration: Incorrect injection technique may lead to incomplete dosing. | - For IV injection, ensure the needle is correctly placed in the vein; swelling at the injection site indicates an unsuccessful attempt.[8] - For IP injection, inject into the lower abdominal quadrants, aspirating before injection to avoid administration into the bladder or GI tract.[11] | |
| High variability in pharmacokinetic data | Dose-dependent kinetics: The clearance of Cilastatin can be dose-dependent, leading to non-linear pharmacokinetics at different doses.[4] | - Be consistent with the dosage across experimental groups. - If varying doses, be aware of potential changes in clearance and plan sampling times accordingly.[4] |
| Animal-to-animal variability: Biological differences between animals can contribute to variability. | - Use a sufficient number of animals per group to ensure statistical power. - Standardize animal characteristics (age, weight, strain) as much as possible. | |
| Precipitation observed in prepared solution | Poor solubility: The concentration of Cilastatin may exceed its solubility in the chosen vehicle. | - Refer to the manufacturer's guidelines for solubility information. - Consider using a different sterile vehicle or adjusting the concentration.[8] - Gentle warming and vortexing may aid dissolution, but be mindful of temperature-related degradation. |
| Signs of distress in animals post-injection (e.g., swelling, irritation) | Irritating formulation: The pH or components of the formulation may be causing local irritation. | - Adjust the pH of the solution to be closer to physiological pH (7.4).[8] - Administer the injection slowly to minimize irritation.[8] - For IP injections, be aware that irritating substances can cause peritonitis.[11] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Cilastatin in Rats (Intravenous Administration) [4]
| Dosage | Total Plasma Clearance (mL/min/kg) | Non-renal Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |
| 5 mg/kg | 20.2 ± 3.1 | 17.7 ± 3.3 | 2.50 ± 0.40 |
| 200 mg/kg | 11.4 ± 1.2 | 5.30 ± 1.2 | 6.10 ± 0.50 |
Table 2: Stability of Imipenem-Cilastatin Sodium Solution (5 mg/mL of each drug) [18]
| Storage Condition | Time to 90% of Initial Concentration (t90) |
| In 0.9% Sodium Chloride Injection at 25°C | ~4 hours |
| In 0.9% Sodium Chloride Injection at 4°C | ~24 hours |
| In 5% Dextrose Injection at 25°C | ~2 hours |
| In 5% Dextrose Injection at 4°C | ~16 hours |
Experimental Protocols
Protocol 1: Preparation of Cilastatin Sodium Solution for Injection[8]
Materials:
-
Cilastatin sodium powder
-
Sterile 0.9% Sodium Chloride Injection, USP (saline) or Sterile Water for Injection, USP
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of Cilastatin sodium based on the desired concentration and the total volume needed for the study.
-
Accurately weigh the Cilastatin sodium powder in a sterile container.
-
Add a portion of the sterile vehicle (e.g., 0.9% saline) to the powder.
-
Vortex the mixture until the powder is completely dissolved.
-
Add the remaining volume of the sterile vehicle to reach the final desired concentration.
-
(Optional) Adjust the pH of the solution to approximately 7.4 to improve tolerability.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the prepared solution appropriately, ideally at 2-8°C for no longer than 24 hours. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Intravenous (IV) Tail Vein Injection in a Mouse or Rat[8]
Materials:
-
Prepared sterile Cilastatin sodium solution
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 27-30 gauge)
-
Animal restraining device
-
70% ethanol (B145695) swabs
Procedure:
-
Place the animal in a suitable restraining device to immobilize the tail.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Load the syringe with the correct volume of the Cilastatin solution, ensuring there are no air bubbles.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion may be indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily.
-
Monitor the animal for any signs of distress. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
After a successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Stability-Indicating HPLC Method for Cilastatin Quantification[17][19][20][21][22]
This protocol provides a general framework. Method optimization and validation are crucial for specific applications.
Objective: To quantify the concentration of Cilastatin in a solution and separate it from potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of an acidic buffer (e.g., phosphate (B84403) buffer), a basic buffer, and an organic solvent (e.g., methanol (B129727) or acetonitrile) can be used.[19]
Procedure:
-
System Suitability: Before analysis, inject a standard solution of Cilastatin multiple times to verify system performance (e.g., retention time repeatability, peak asymmetry).[17]
-
Standard Curve Preparation: Prepare a series of standard solutions of Cilastatin of known concentrations to generate a standard curve.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of Cilastatin and its degradants. Quantify the concentration of Cilastatin in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Mechanism of Cilastatin's nephroprotective effect.
Caption: Workflow for in vivo Cilastatin delivery and analysis.
References
- 1. Effects of cilastatin on the pharmacokinetics of a new carbapenem, DA-1131, in rats, rabbits, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Modification of natural immunity in mice by imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
Technical Support Center: Cilastatin Sodium Interference in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of cilastatin (B194054) sodium in various biological assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers identify, mitigate, and understand the effects of cilastatin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cilastatin sodium and how does it work?
Cilastatin sodium is a selective inhibitor of dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the renal tubules.[1] Its primary clinical use is in combination with the carbapenem (B1253116) antibiotic imipenem (B608078).[2][3] DHP-I rapidly metabolizes and inactivates imipenem in the kidneys. By inhibiting this enzyme, cilastatin increases the plasma half-life and urinary excretion of active imipenem, enhancing its antibacterial efficacy.[1][2][3] Cilastatin itself does not possess any antibacterial activity.[1]
Q2: Can cilastatin sodium interfere with my biological assays?
Yes, cilastatin sodium, or the combination product of imipenem/cilastatin, has been reported to interfere with certain biological assays. This interference can manifest as false-positive or false-negative results, or as a general alteration of assay performance. The mechanisms of interference can be multifactorial, including direct chemical interaction with assay reagents, enzymatic inhibition, or effects on cellular metabolism.
Q3: Which specific assays are known to be affected by cilastatin sodium?
Documented interferences include:
-
Galactomannan (B225805) (GM) Assay: False-positive results have been reported with the Platelia Aspergillus enzyme immunoassay (EIA) in patients receiving imipenem/cilastatin.[2]
-
Glucose Assays: Falsely low glucose measurements have been observed with the Clinitest method, a copper reduction-based assay.
-
Creatinine (B1669602) Assays: Interference leading to falsely elevated creatinine levels has been reported with the Jaffe's kinetic method.
Q4: What is the stability of cilastatin sodium in typical assay buffers?
Cilastatin sodium is most stable in a neutral pH range of 6.5 to 7.5. It is susceptible to degradation under acidic (pH < 6.5) or alkaline (pH > 7.5) conditions, and its stability decreases at room temperature. For experimental use, it is recommended to prepare fresh solutions in a neutral buffer and store them at 2-8°C for short-term use.
Troubleshooting Guides
Immunoassay Interference: False-Positive Galactomannan Assay
Issue: You are observing positive results in the Platelia Aspergillus galactomannan (GM) EIA for samples from subjects receiving imipenem/cilastatin, but with no other clinical signs of invasive aspergillosis.
Potential Cause: The interference is not thought to be a direct chemical interaction with cilastatin itself, but rather a result of contamination of certain batches of the imipenem/cilastatin product with galactomannan or cross-reactive substances.[2]
Troubleshooting Steps:
-
Verify the Finding:
-
Review the patient's medication history to confirm the administration of imipenem/cilastatin.
-
If possible, test a sample of the specific batch of the imipenem/cilastatin solution being administered for galactomannan reactivity.
-
-
Mitigation Strategies:
-
Alternative Diagnostic Methods: Utilize other diagnostic markers for invasive aspergillosis, such as beta-D-glucan, PCR, or imaging studies, to confirm the diagnosis.
-
Discontinuation and Re-testing: If clinically feasible, discontinue imipenem/cilastatin and repeat the galactomannan assay after a washout period.
-
Consult Manufacturer: Contact the manufacturer of the galactomannan assay for any specific recommendations regarding this interference.
-
Experimental Workflow for Investigating Interference
Enzymatic Assay Interference
Issue: You are observing unexpected results in an enzymatic assay in the presence of cilastatin.
Potential Causes:
-
Direct Enzyme Inhibition: Cilastatin is a known inhibitor of dehydropeptidase-I. While specific inhibition of other enzymes is not widely documented, the possibility of off-target effects should be considered.
-
Alteration of Assay Conditions: The presence of cilastatin might alter the pH or ionic strength of the assay buffer, affecting enzyme activity.
-
Interaction with Substrate or Cofactors: Cilastatin could potentially interact with the substrate or cofactors of the enzyme, making them less available for the reaction.
Troubleshooting Steps:
-
Characterize the Interference:
-
Perform a dose-response curve with varying concentrations of cilastatin to determine if the effect is concentration-dependent.
-
Conduct kinetic studies (e.g., Michaelis-Menten plots) in the presence and absence of cilastatin to understand the mechanism of inhibition (e.g., competitive, non-competitive).
-
-
Control Experiments:
-
Run a control with cilastatin in the assay buffer without the enzyme to check for any direct reaction with the substrate or detection reagents.
-
If using a coupled-enzyme assay, test the effect of cilastatin on each enzyme individually.
-
-
Mitigation Strategies:
-
Assay Optimization: Adjust assay parameters such as substrate concentration, pH, or incubation time to minimize the interference.
-
Alternative Assays: If the interference cannot be mitigated, consider using an alternative assay with a different detection principle.
-
Signaling Pathway of Cilastatin's Primary Action
Cell-Based Assay Interference
Issue: You are observing unexpected changes in cell viability, proliferation, or cytotoxicity assays (e.g., MTT, XTT, WST, LDH release) when treating cells with cilastatin.
Potential Causes:
-
Effects on Cellular Metabolism: Assays like MTT, XTT, and WST rely on the metabolic activity of cells to reduce a tetrazolium salt. If cilastatin alters cellular metabolism, it can lead to an over- or underestimation of cell viability.
-
Cytotoxicity: At high concentrations, cilastatin itself may have cytotoxic effects, leading to increased LDH release or decreased metabolic activity.
-
Interaction with Assay Reagents: Cilastatin may directly react with the assay reagents (e.g., tetrazolium salts), leading to false signals.
Troubleshooting Steps:
-
Control for Metabolic Effects:
-
Use a complementary assay that does not rely on metabolic activity to measure cell viability, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm the results.
-
Perform a dose-response curve to determine the concentration range at which cilastatin does not significantly alter the metabolic rate of untreated cells.
-
-
Assess Direct Cytotoxicity:
-
Treat cells with a range of cilastatin concentrations and measure cytotoxicity using a stable endpoint assay like LDH release.
-
-
Check for Reagent Interaction:
-
In a cell-free system, incubate cilastatin with the assay reagents (e.g., MTT, LDH substrate) to see if there is any direct chemical reaction.
-
Quantitative Data Summary
| Assay Type | Interferent | Observed Effect | Reported Concentration | Mitigation/Comments |
| Galactomannan EIA | Imipenem/Cilastatin | False Positive | Various clinical dosages | Interference is likely batch-dependent. Confirm with alternative diagnostic methods.[2] |
| Glucose (Clinitest) | Imipenem/Cilastatin | Falsely Low | Low concentrations | A copper reduction method; consider using a glucose oxidase-based method. |
| Creatinine (Jaffe) | Imipenem/Cilastatin | Falsely High | 500 mg/10 ml | Interference may be due to non-creatinine chromogen formation. |
Experimental Protocol: Assessing Cilastatin Interference in a Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat cells with a serial dilution of cilastatin sodium. Include a vehicle control (the solvent used to dissolve cilastatin) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
Cell-Free Control: In parallel, prepare wells containing the same concentrations of cilastatin in cell culture medium but without cells. This will control for any direct reaction between cilastatin and the MTT reagent.
-
MTT Addition: Add MTT reagent to all wells (including cell-free controls) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Subtract the average absorbance of the cell-free control wells from the absorbance of the corresponding cell-containing wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
If a significant change in absorbance is observed in the cell-free wells containing cilastatin, this indicates direct interference.
-
This comprehensive guide should assist researchers in navigating the potential challenges of using cilastatin sodium in biological assays. For further assistance, please consult the specific assay manufacturer's instructions or contact their technical support.
References
optimizing storage conditions for Cilastatin sodium
Welcome to the Technical Support Center for Cilastatin sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Cilastatin sodium?
A1: Solid Cilastatin sodium should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is recommended to keep it in tightly sealed containers, such as those made of polyethylene (B3416737) or polypropylene (B1209903).[1] For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation. While storage at room temperature (20-25°C or 68-77°F) is also an option, it is best for shorter periods.[2] Always refer to the manufacturer's specific recommendations.
Q2: How does humidity affect the stability of solid Cilastatin sodium?
A2: Cilastatin sodium is a hygroscopic, amorphous solid, meaning it can absorb moisture from the air.[1] Increased humidity can lead to the degradation of the compound. Studies on a combination product containing Cilastatin sodium showed that storage at higher relative humidity (RH) levels (e.g., 75%) leads to increased degradation compared to lower RH levels (e.g., 30% and 45%).[3] Therefore, it is crucial to store Cilastatin sodium in a desiccated environment.
Q3: Is Cilastatin sodium sensitive to light?
A3: Yes, Cilastatin sodium is sensitive to light. To prevent photodegradation, it should be stored in a light-resistant container or in a dark place.[2] When preparing solutions, it is best to work under subdued light and store the solutions in amber vials or containers protected from light.
Q4: What is the recommended container type for storing Cilastatin sodium?
A4: Polyethylene or polypropylene containers are recommended for storing solid Cilastatin sodium.[1] These materials are inert and will not react with the compound. Ensure the container is well-sealed to protect from moisture and air.
Q5: What are the optimal conditions for storing Cilastatin sodium in solution?
A5: The stability of Cilastatin sodium in solution is highly dependent on pH and temperature. The optimal pH for stability is in the neutral range, between 6.5 and 7.5. In a solution at 4°C, Cilastatin sodium is stable for approximately 24 hours, while at room temperature (25°C), its stability is significantly reduced to less than 4 hours. Freezing of Cilastatin sodium solutions is generally not recommended as the freeze-thaw process can affect its stability.
Q6: Can I freeze stock solutions of Cilastatin sodium for long-term storage?
A6: It is generally not recommended to freeze solutions of Cilastatin sodium. The process of freezing and thawing can potentially lead to degradation of the compound. For long-term storage, it is best to store Cilastatin sodium as a dry powder at the recommended temperature and prepare fresh solutions as needed.
Data Summary: Storage and Stability of Cilastatin Sodium
| Parameter | Condition | Recommendation/Observation |
| Solid Form Storage | ||
| Temperature | Long-Term | 2-8°C (Refrigerated) |
| Short-Term | 20-25°C (68-77°F)[2] | |
| Humidity | General | Store in a dry place.[1] |
| Quantitative | Increased degradation observed at 75% RH compared to 30% and 45% RH over 30 days for a combination product.[3] | |
| Light Exposure | General | Protect from light; store in the dark or in light-resistant containers.[2] |
| Container | Material | Polyethylene or polypropylene.[1] |
| Solution Form Stability | ||
| pH | Optimal Range | 6.5 - 7.5 |
| Temperature | 4°C (Refrigerated) | Stable for approximately 24 hours. |
| 25°C (Room Temperature) | Stable for less than 4 hours. | |
| Freeze-Thaw Cycles | General | Not recommended. |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of Cilastatin sodium stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of Cilastatin sodium immediately before use. Do not use solutions that have been stored for extended periods, especially at room temperature.
-
Verify pH: Check the pH of your experimental buffer. The optimal pH for Cilastatin sodium stability is between 6.5 and 7.5.
-
Control Temperature: Ensure that your experimental setup is maintained at a consistent and appropriate temperature. Avoid exposing solutions to high temperatures.
-
Protect from Light: Keep all solutions containing Cilastatin sodium protected from light by using amber vials or covering the containers with foil.
-
-
Issue 2: Rapid degradation of Cilastatin sodium in a phosphate (B84403) buffer (pH 7.4).
-
Potential Cause: Phosphate buffers can sometimes catalyze the hydrolysis of certain molecules.
-
Troubleshooting Steps:
-
Lower Buffer Concentration: If your experiment allows, try reducing the molarity of the phosphate buffer.
-
Switch Buffer System: Consider using a different buffer system that is less likely to interfere, such as HEPES or MOPS.
-
-
Issue 3: Appearance of unknown peaks in HPLC analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored under the recommended conditions (temperature, light, humidity).
-
Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see experimental protocol below). This will help in confirming if the observed peaks are indeed degradation products.
-
Check for Contamination: Ensure that all solvents and reagents used are of high purity and that there is no cross-contamination in your experimental setup.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Cilastatin Sodium
This protocol is designed to intentionally degrade Cilastatin sodium under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Cilastatin sodium at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of water and acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid Cilastatin sodium at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate Cilastatin sodium from its potential degradation products.
-
Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetate (B1210297) buffer (e.g., in a ratio of 70:25:5 v/v/v) with the pH adjusted to 5.2.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 217 nm.[4]
-
Temperature: Ambient.
Visualizations
References
Technical Support Center: Synthesis of Cilastatin Sodium Analogs
Welcome to the technical support center for the synthesis of Cilastatin (B194054) sodium and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions encountered by researchers, scientists, and drug development professionals during their synthetic campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Cilastatin analogs, presented in a question-and-answer format.
Issue 1: Poor Stereocontrol or Racemization
-
Question: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity of my synthesis?
-
Answer: Achieving high stereoselectivity is critical. Consider the following troubleshooting steps:
-
Starting Material Purity: Ensure the stereochemical purity of your starting materials, such as L-cysteine and the (S)-2,2-dimethylcyclopropane carboxamide precursor.
-
Reaction Conditions: Temperature, solvent, and base selection can significantly impact stereoselectivity. Lowering the reaction temperature during the condensation step can often minimize racemization.
-
Chiral Catalysts: For novel analogs, exploring stereoselective synthesis routes employing chiral catalysts may be necessary to control the formation of new stereocenters.
-
Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and that their removal does not induce epimerization.
-
Issue 2: Formation of E/Z Isomeric Impurities
-
Question: I am observing a significant percentage of the undesired E-isomer in my reaction mixture. How can I minimize its formation or remove it?
-
Answer: The formation of the E-isomer of the heptenoate intermediate is a common challenge.
-
Reaction Control: The reaction conditions for the formation of the double bond are critical. Strict control of temperature and reagent addition can favor the formation of the desired Z-isomer.
-
Isomerization: It is possible to isomerize the unwanted E-isomer to the desired Z-isomer. This is often achieved by heating the mixture at a specific pH, for instance, a pH of approximately 0.5 to 1.5.[1][2] However, this process can lead to degradation, so careful optimization is required.[2]
-
Purification: If isomerization is not feasible or complete, purification methods such as crystallization or chromatography may be required to separate the isomers.
-
Issue 3: Difficulties in Purification
-
Question: I am struggling to purify my Cilastatin analog. Column chromatography is not scalable for my needs. What are some alternative purification strategies?
-
Answer: Avoiding column chromatography is a common goal for process scalability.[3][4] Consider these alternatives:
-
Crystallization: This is a highly effective method for purifying Cilastatin and its analogs. Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.
-
Solvent Precipitation/Anti-solvent Addition: The product can be precipitated from a solution by adding an anti-solvent in which it is insoluble. For example, precipitating the sodium salt from a solution in a suitable organic solvent.[5]
-
Salt Formation and Purification: Purifying the compound in the form of an amine salt can be an effective strategy.[1] The purified amine salt can then be converted to the final sodium salt.
-
Non-ionic Adsorbent Resins: Crude Cilastatin can be purified by passing a solution through a non-ionic adsorbent resin.[1][2]
-
Issue 4: Challenges with Introducing New Functional Groups for Analogs
-
Question: I am trying to synthesize a lipidic analog of Cilastatin by attaching a fatty acid chain, but the reaction is messy and gives low yields. What should I consider?
-
Answer: Introducing new functional groups requires careful planning of your synthetic route. For the synthesis of lipidic derivatives via amidation of the α-amino group:
-
Protecting Group Strategy: The two carboxylic acid groups and the thiol group of the cysteine moiety must be appropriately protected to prevent side reactions during the amidation of the α-amino group.[5][6][7] The choice of protecting groups is crucial and they must be orthogonal, meaning they can be removed selectively without affecting other parts of the molecule.
-
Coupling Reagents: Select an appropriate coupling reagent for the amidation reaction to ensure high efficiency and minimize side reactions.
-
Reaction Conditions: Optimize the reaction conditions (solvent, temperature, stoichiometry) for the specific fatty acid chloride or activated acid being used.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in the synthesis of Cilastatin sodium?
-
Q2: How can I obtain the amorphous form of Cilastatin sodium?
-
A2: The amorphous form of Cilastatin sodium can be obtained by solvent precipitation. This typically involves dissolving the compound in a suitable solvent or solvent mixture and then adding an anti-solvent to precipitate the amorphous solid.[5]
-
-
Q3: What analytical techniques are best suited for monitoring the progress of the synthesis and the purity of the final product?
-
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring reaction progress and assessing the purity of Cilastatin and its analogs.[9][10] It is effective for separating the desired product from starting materials, intermediates, and impurities, including isomeric and epimeric impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods for Cilastatin
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Crystallization | Differential solubility of the product and impurities in a solvent system. | Scalable, high purity achievable. | Requires screening of multiple solvent systems, can have yield losses. | >99.5%[8] |
| Solvent Precipitation | Inducing precipitation by adding an anti-solvent. | Simple, rapid, can yield amorphous forms. | May not be as effective for removing closely related impurities. | ~99.5%[9] |
| Amine Salt Formation | Purification of an intermediate salt form. | Can simplify the purification of the final product. | Adds extra steps to the overall synthesis. | High purity of the intermediate salt. |
| Ion-Exchange Chromatography | Separation based on ionic interactions. | Effective for removing inorganic salts. | Can be cumbersome and may cause degradation due to exothermic reactions.[2] | Variable |
| Non-ionic Adsorbent Resin | Adsorption of the compound onto a resin followed by elution. | Can remove a range of impurities. | May require large volumes of solvent for elution. | High purity achievable. |
Experimental Protocols
Protocol 1: General Procedure for the Isomerization of E-isomer to Z-isomer
This is a general guideline and requires optimization for specific substrates and scales.
-
pH Adjustment: Dissolve the crude Cilastatin containing the E-isomer in a suitable solvent (e.g., water). Adjust the pH of the solution to between 0.5 and 1.5 using an acid, such as hydrochloric acid.[2]
-
Heating: Heat the acidic solution to a temperature between 85-95°C.[2]
-
Monitoring: Monitor the isomerization process by HPLC to determine the optimal heating time.
-
Work-up: Once the desired E/Z ratio is achieved, cool the reaction mixture and proceed with the next step of the synthesis or purification.
Caution: This process can lead to the formation of degradation impurities.[2] Careful monitoring and optimization are crucial.
Protocol 2: Synthesis of a Lipidic Cilastatin Analog via Amidation
This is a conceptual protocol and requires the development of specific protecting group and coupling strategies.
-
Protection: Protect the carboxylic acid and thiol functionalities of the Cilastatin core structure using appropriate orthogonal protecting groups.[5][7]
-
Amidation: Dissolve the protected Cilastatin core in a suitable aprotic solvent. Add the desired fatty acid chloride or an activated fatty acid (e.g., using a coupling reagent like HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Deprotection: Selectively remove the protecting groups under appropriate conditions to yield the final lipidic Cilastatin analog.
-
Purification: Purify the final product using a suitable method such as crystallization or preparative HPLC.
Visualizations
Caption: General synthetic workflow for Cilastatin analogs.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 3. Kidney-Protector Lipidic Cilastatin Derivatives as Structure-Directing Agents for the Synthesis of Mesoporous Silica Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor | Semantic Scholar [semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Cilastatin Sodium Purity and Quality Control: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilastatin (B194054) sodium. The following sections address common issues related to purity, stability, and analytical methodology.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cilastatin sodium degradation?
A1: Cilastatin sodium is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Key factors that can induce degradation include:
-
pH: Both acidic and basic conditions can lead to the cleavage of the β-lactam ring through hydrolysis.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation. The compound is known to be hygroscopic.[2][3]
-
Oxygen: Exposure to oxygen, particularly headspace oxygen in storage vials, can cause oxidative degradation.[1][2] This can lead to the formation of diastereoisomeric impurities.[2]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[1]
-
Light: Exposure to light can also contribute to the degradation of cilastatin sodium.[1]
-
Interaction with Other Drugs: Cilastatin can interact with other compounds, such as imipenem (B608078), to form unique degradation products.[1][4]
Q2: What are the typical purity specifications for research-grade cilastatin sodium?
A2: According to the United States Pharmacopeia (USP), cilastatin sodium should have a purity of not less than 98.0% and not more than 101.5%, calculated on an anhydrous and solvent-free basis.[5] For research purposes, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity of a specific lot.[6]
Q3: My HPLC analysis shows unexpected peaks in my cilastatin sodium sample. What could they be?
A3: Unexpected peaks in an HPLC chromatogram of cilastatin sodium can be attributed to several sources:
-
Degradation Products: As discussed in Q1, cilastatin can degrade into various products. Common degradation products include those resulting from hydrolysis and oxidation. For example, impurities designated as Cil-A1 and Cil-A2 are known oxidative degradation products.[2]
-
Process-Related Impurities: These are impurities formed during the synthesis of cilastatin sodium. A list of known impurities, such as Impurity A, B, C, D (Mesityl Oxide), G, and H, is available from various suppliers of pharmaceutical standards.[7]
-
Interaction Products: If cilastatin is in a formulation with other drugs, such as imipenem, interaction products can form. A known degradation product results from the interaction between imipenem and cilastatin.[4]
-
Residual Solvents: The manufacturing process may leave residual solvents. The USP monograph specifies tests for solvents like acetone, methanol, and mesityl oxide.[8]
Q4: How should I properly store cilastatin sodium to ensure its stability?
A4: To maintain the purity and stability of cilastatin sodium, proper storage is essential. It is recommended to store the compound at 2-8°C or -20°C.[3][9] Because it is hygroscopic, it should be stored under an inert atmosphere, such as nitrogen, to protect it from moisture and oxygen.[2][3] It is also advisable to protect it from light.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity Detected by HPLC | Sample Degradation | Review storage conditions (temperature, humidity, light exposure).[1][2][3] Ensure the sample was handled properly during preparation to minimize exposure to air and moisture. |
| Substandard Material | Always request and review the Certificate of Analysis from your supplier.[6] If possible, qualify new lots of material against a known reference standard. | |
| Inconsistent Analytical Results | Unstable Analytical Method | Ensure your HPLC method is stability-indicating. This can be confirmed through forced degradation studies.[10] |
| Sample Preparation Issues | Use a consistent and validated sample preparation procedure. Cilastatin sodium is sparingly soluble in water and slightly soluble in methanol.[10] Ensure complete dissolution. | |
| Instrument Variability | Perform system suitability tests before each analysis to ensure the HPLC system is performing correctly.[3] | |
| Formation of Unknown Impurities | Oxidative Degradation | Purge vials with an inert gas like nitrogen to minimize headspace oxygen.[2] Store samples in tightly sealed containers. |
| Hydrolytic Degradation | Control the water content of the sample and any solvents used.[2] Avoid extreme pH conditions during sample preparation and analysis.[1] |
Quantitative Data Summary
Table 1: USP Specifications for Cilastatin Sodium
| Parameter | Specification |
| Assay (Purity) | 98.0% - 101.5% (anhydrous, solvent-free basis)[5] |
| pH (1 in 100 solution) | 6.5 - 7.5[8] |
| Water Content | Not more than 2.0%[8] |
| Heavy Metals | Not more than 0.002%[8] |
| Bacterial Endotoxins (if sterile) | Not more than 0.17 USP Endotoxin Unit per mg[8] |
Table 2: Common Impurities of Cilastatin Sodium
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cilastatin Sodium | C₁₆H₂₅N₂NaO₅S | 380.43 | Active Pharmaceutical Ingredient[7] |
| Impurity A | C₁₆H₂₆N₂O₆S | 374.45 | Process-related impurity[7] |
| Impurity B | C₂₁H₃₄N₂O₆S | 442.57 | Process-related impurity[7] |
| Impurity C | C₂₂H₃₆N₂O₆S | 456.60 | Process-related impurity[7] |
| Impurity D (Mesityl Oxide) | C₆H₁₀O | 98.14 | Residual solvent[7] |
| Impurity G (Sodium Salt) | C₁₆H₂₅N₂NaO₅S | 380.43 | Process-related impurity[7] |
| Impurity H (Sodium Salt) | C₁₅H₂₆N₂NaO₃S | 337.43 | Process-related impurity[7] |
| Cil-A1 / Cil-A2 | Not specified | Not specified | Diastereoisomers from oxidative degradation[2] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for determining the purity of cilastatin sodium.[3][11]
1. Materials and Reagents:
-
Cilastatin Sodium Reference Standard and test sample
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
Column: CN or C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][11]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (e.g., 50:50 v/v).[11] The mobile phase should be filtered and degassed.[3]
-
Detection: UV spectrophotometer at 265 nm.[11]
-
Injection Volume: 10-20 µL.[3]
3. Sample Preparation:
-
Standard Solution: Accurately weigh a quantity of Cilastatin Sodium Reference Standard and dissolve in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Test Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections of the standard solution to verify repeatability of retention time and peak area.
-
Inject the test solution.
-
Identify the cilastatin peak in the test solution chromatogram by comparing its retention time to that of the standard.
-
Integrate the areas of all peaks in the chromatogram.
5. Calculation of Purity: Calculate the purity by determining the percentage of the main cilastatin peak area relative to the total area of all peaks.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol describes a general method for confirming the molecular weight of cilastatin and identifying impurities.[6]
1. Materials and Reagents:
-
Cilastatin Sodium sample
-
Acetonitrile (MS grade)
-
Water (MS grade)
-
Formic acid (MS grade)
2. Mass Spectrometry Conditions:
-
Ionization Technique: Electrospray Ionization (ESI) in positive or negative mode.[6]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[6]
-
Analysis Mode: Full scan for molecular weight confirmation or LC-MS for separation prior to analysis.
3. Sample Preparation:
-
Prepare a dilute solution of the cilastatin sodium sample (e.g., 10 µg/mL).
-
The solvent should be suitable for ESI-MS, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[6]
4. Analysis Procedure:
-
Infuse the prepared sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum over a relevant m/z range.
-
Identify the molecular ion peak corresponding to cilastatin ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.
-
Analyze other peaks in the spectrum to identify potential impurities or degradation products.
Visualizations
Caption: General workflow for HPLC purity analysis of Cilastatin Sodium.
Caption: Key degradation pathways for Cilastatin Sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin Sodium [doi.usp.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jocpr.com [jocpr.com]
- 11. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
mitigating off-target effects of Cilastatin sodium
Welcome to the Technical Support Center for Cilastatin (B194054) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of Cilastatin sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Cilastatin sodium?
Cilastatin sodium is a renal dehydropeptidase-I (DPEP1) inhibitor. Its primary on-target effect is to prevent the degradation of co-administered carbapenem (B1253116) antibiotics, such as imipenem, in the kidneys, thereby increasing their plasma concentrations and therapeutic efficacy.[1]
Q2: What are the known off-target effects of Cilastatin sodium?
Beyond its role as a DPEP1 inhibitor, Cilastatin sodium exhibits several off-target effects, many of which are protective to the kidneys (nephroprotective). These include:
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin can inhibit OAT1 and OAT3, which are involved in the renal uptake of various drugs and toxins. This can reduce the accumulation of nephrotoxic substances in renal tubular cells.[1][2]
-
Anti-apoptotic Effects: Cilastatin has been shown to protect renal cells from apoptosis (programmed cell death) induced by various nephrotoxic agents.[3][4][5]
-
Anti-inflammatory Effects: It can attenuate inflammation in the kidneys by reducing the expression of pro-inflammatory cytokines and inhibiting inflammatory cell infiltration.[6][7][8][9]
-
Antioxidant Properties: Cilastatin can mitigate oxidative stress in renal tissue, a common mechanism of drug-induced kidney injury.[4][5]
-
Inhibition of Metallo-β-lactamases: Cilastatin has been found to inhibit the bacterial metallo-β-lactamase CphA, an enzyme that confers antibiotic resistance.[10][11]
Q3: Is Cilastatin sodium itself nephrotoxic?
No, Cilastatin sodium is not considered nephrotoxic. In fact, it is widely recognized for its nephroprotective properties against a variety of drug-induced kidney injuries.[8][9][12]
Q4: What are the potential non-renal side effects of Cilastatin sodium?
When administered with imipenem, potential side effects can include:
-
Central Nervous System (CNS) effects: Seizures, confusion, and dizziness have been reported, particularly in patients with pre-existing CNS disorders or impaired renal function.[13][14]
-
Hematological effects: Rare instances of thrombocytopenia (low platelet count) and other blood cell count changes have been associated with imipenem/cilastatin treatment.[15][16][17]
Troubleshooting Guides
Issue 1: Unexpected protection of renal cells from a nephrotoxic compound in my experiment.
-
Possible Cause: You are co-administering your test compound with Cilastatin sodium. Cilastatin has broad nephroprotective effects that could be masking the true nephrotoxicity of your compound.
-
Troubleshooting Steps:
-
Review Experimental Design: Confirm if Cilastatin is part of your formulation. It is often combined with imipenem.
-
Run Controls: Include a control group that receives your nephrotoxic compound without Cilastatin to assess its direct effect.
-
Investigate Mechanism: If you suspect an off-target protective effect, you can investigate the mechanisms outlined in this guide, such as OAT inhibition, apoptosis, inflammation, and oxidative stress.
-
Issue 2: My antibiotic appears more potent in the presence of Cilastatin, even though it is not a carbapenem.
-
Possible Cause: If your research involves bacterial strains expressing metallo-β-lactamases like CphA, Cilastatin could be inhibiting this resistance enzyme, thereby restoring the efficacy of your antibiotic.[10][11]
-
Troubleshooting Steps:
-
Characterize Bacterial Strain: Determine if your bacterial strain produces metallo-β-lactamases.
-
Enzyme Inhibition Assay: Perform an enzyme inhibition assay using purified CphA (or a relevant metallo-β-lactamase) to confirm direct inhibition by Cilastatin.
-
Issue 3: Observing neurological or hematological abnormalities in animal studies.
-
Possible Cause: Although rare, CNS and hematological side effects can occur, especially at high doses or in models with compromised renal function.[13][15][16]
-
Troubleshooting Steps:
-
Dose Reduction: Evaluate if a lower dose of Cilastatin (and its co-administered drug) can be used while maintaining the desired on-target effect.
-
Monitor Renal Function: Assess renal function in your animal models, as impairment can exacerbate these side effects.
-
In Vitro Hematotoxicity Assay: To investigate hematological effects further, consider an in vitro hematotoxicity assay using hematopoietic stem and progenitor cells.[18][19][20][21][22]
-
Data on Off-Target Effects
Table 1: Inhibition of Human Organic Anion Transporters (hOATs) by Cilastatin
| Transporter | IC50 Value (µM) | Reference |
| hOAT1 | comparable to clinical plasma concentration | [1][2] |
| hOAT3 | comparable to clinical plasma concentration | [1][2] |
Experimental Protocols
Protocol 1: Organic Anion Transporter (OAT) Inhibition Assay
This protocol is adapted for an in vitro cell-based assay using HEK293 cells stably expressing hOAT1 or hOAT3.
Materials:
-
HEK293 cells stably transfected with hOAT1 or hOAT3 (and mock-transfected control cells)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
A known fluorescent or radiolabeled OAT substrate (e.g., para-aminohippurate (PAH) for hOAT1, estrone-3-sulfate (E3S) for hOAT3)
-
Cilastatin sodium
-
A positive control inhibitor (e.g., probenecid)
-
Multi-well plates (e.g., 24- or 48-well)
-
Plate reader (for fluorescent substrates) or scintillation counter (for radiolabeled substrates)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed the transfected and mock cells into multi-well plates and grow to confluence.
-
Preparation of Solutions: Prepare stock solutions of the OAT substrate, Cilastatin, and the positive control inhibitor in the assay buffer. Create a dilution series of Cilastatin to determine the IC50 value.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of Cilastatin or the positive control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add the OAT substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells using the lysis buffer. Measure the intracellular concentration of the substrate using a plate reader or scintillation counter.
-
Data Analysis: Subtract the substrate uptake in mock-transfected cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake. Plot the percentage of inhibition against the Cilastatin concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Assessment of Apoptosis via TUNEL Assay
This protocol describes the detection of apoptosis in renal tissue sections from an animal model of drug-induced nephrotoxicity.
Materials:
-
Paraffin-embedded kidney tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Deparaffinization and rehydration solutions (xylene, graded ethanol (B145695) series)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescence microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to retrieve antigenic sites. Then, permeabilize the cells with a permeabilization solution.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with an enzyme (TdT) and a solution containing labeled nucleotides (e.g., FITC-dUTP).
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the slides and visualize them under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will show blue fluorescence.
-
Quantification: Quantify the number of TUNEL-positive cells per high-power field to determine the apoptotic index.
Signaling Pathways and Experimental Workflows
Caption: Cilastatin's nephroprotective signaling pathways.
Caption: Workflow for OAT inhibition assay.
Caption: Troubleshooting logic for Cilastatin's off-target effects.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
- 10. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Safety of imipenem/cilastatin in neurocritical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drugs.com [drugs.com]
- 16. Imipenem cilastatin sodium-associated thrombocytopenia in an older patient: A case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Hematotoxicity Testing - Creative Animodel [creative-animodel.com]
- 19. In vitro hematotoxicity testing in drug development: a review of past, present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Cilastatin Sodium: A Comparative Guide to Dehydropeptidase-I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cilastatin (B194054) sodium with other strategies aimed at preventing the degradation of susceptible carbapenem (B1253116) antibiotics by renal dehydropeptidase-I (DHP-I). Cilastatin sodium is a potent, competitive, and reversible inhibitor of DHP-I, an enzyme located in the brush border of the renal tubules responsible for the hydrolysis and inactivation of certain beta-lactam antibiotics, most notably imipenem (B608078).[1][2] By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial efficacy.[3][4]
Comparative Analysis of Dehydropeptidase-I Inhibitors and Alternatives
The primary strategy to counteract DHP-I-mediated degradation of carbapenems has been the co-administration of a DHP-I inhibitor, with Cilastatin sodium being the most clinically prominent example. An alternative approach involves the development of carbapenems that are inherently stable to DHP-I hydrolysis. Additionally, other compounds have been investigated for their DHP-I inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against DHP-I is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.
| Compound | Type | Mechanism of Action | Inhibitory Potency | Reference |
| Cilastatin sodium | DHP-I Inhibitor | Competitive and reversible inhibition of dehydropeptidase-I. | Ki: ~0.1 µM | [1] |
| JBP485 | Dual Inhibitor | Inhibition of dehydropeptidase-I and Organic Anion Transporters (OATs). | IC50: 12.15 ± 1.22 μM | [5][6] |
| Meropenem | DHP-I Stable Carbapenem | Antibiotic with inherent stability to dehydropeptidase-I hydrolysis. | Not Applicable (Substrate with low affinity) | [7] |
| Panipenem | DHP-I Susceptible Carbapenem | Antibiotic susceptible to dehydropeptidase-I hydrolysis. Co-administered with betamipron (B834) to reduce nephrotoxicity by inhibiting renal tubular uptake. | Not Applicable (Substrate) | [2] |
Signaling and Metabolic Pathways
The interaction between imipenem, cilastatin, and DHP-I is a metabolic pathway rather than a classical signaling cascade. Cilastatin's intervention prevents the degradation of imipenem in the kidneys, ensuring its therapeutic availability.
Experimental Protocols
In Vitro Dehydropeptidase-I Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against DHP-I using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Purified renal dehydropeptidase-I (e.g., from porcine or human kidney)
-
Imipenem (substrate)
-
Cilastatin sodium (reference inhibitor) or test compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (for quenching reaction)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
2. Experimental Workflow:
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 298 nm (for imipenem)
-
Injection Volume: 20 µL
4. Data Analysis: The percentage of inhibition is calculated by comparing the amount of imipenem remaining in the presence of the inhibitor to the amount remaining in the control (vehicle) reaction. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations. The Ki value can be calculated from the IC50 value or by using Michaelis-Menten kinetics and Lineweaver-Burk plots.[7]
Conclusion
Cilastatin sodium remains a highly effective and specific inhibitor of dehydropeptidase-I, crucial for the clinical utility of imipenem. While other compounds like JBP485 also exhibit DHP-I inhibitory activity, cilastatin's potency is notably high. The alternative strategy of developing DHP-I-stable carbapenems, such as meropenem, has proven successful, offering a therapeutic option that does not require a co-administered inhibitor. The choice between these approaches depends on the specific clinical context, including the spectrum of antibacterial activity required and the patient's renal function. The provided experimental protocol offers a standardized method for evaluating and comparing the potency of new potential DHP-I inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Cilastatin's Impact on Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cilastatin's effects on various beta-lactam antibiotics. By inhibiting key renal enzymes and transporters, Cilastatin (B194054) significantly alters the pharmacokinetics and clinical utility of certain beta-lactams. This document summarizes the available experimental data, outlines detailed methodologies, and visualizes the underlying mechanisms to support further research and drug development.
Overview of Cilastatin's Mechanisms of Action
Cilastatin's primary and most well-understood mechanism of action is the potent, reversible, and competitive inhibition of renal dehydropeptidase-I (DHP-I) , a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[1] This enzyme is responsible for the hydrolysis and inactivation of certain carbapenem (B1253116) antibiotics, most notably imipenem (B608078) .[1][2] By inhibiting DHP-I, Cilastatin prevents the renal metabolism of imipenem, leading to increased plasma concentrations, a longer half-life, and higher urinary recovery of the active antibiotic.[3][4] This inhibition is also crucial for mitigating the nephrotoxicity associated with high concentrations of imipenem's metabolites.[1][3]
A secondary mechanism of action for Cilastatin is the inhibition of renal organic anion transporters (OATs) , specifically OAT1 and OAT3.[3][5] These transporters are involved in the active secretion of various drugs, including many beta-lactam antibiotics, from the blood into the renal tubules. By competing for these transporters, Cilastatin can reduce the renal clearance of other beta-lactams, potentially increasing their systemic exposure and half-life.[3][6]
Comparative Effects of Cilastatin on Different Beta-Lactams
Cilastatin's effect is most pronounced on beta-lactams that are susceptible to DHP-I degradation. Its impact on other beta-lactams is primarily theoretical, based on its OAT-inhibiting properties.
Carbapenems
Imipenem: The combination of imipenem and cilastatin is a classic example of a synergistic drug pairing. Imipenem alone has low and variable urinary recovery (6%-38%) due to extensive renal metabolism by DHP-I.[4] Co-administration with an equal amount of cilastatin increases the urinary excretion of active imipenem to approximately 70%.[4] While cilastatin does not significantly alter the plasma half-life of imipenem in individuals with normal renal function (approximately 1 hour for both), it increases the area under the plasma concentration-time curve (AUC) and reduces plasma clearance, indicating increased overall drug exposure.[1][4]
Panipenem (B1678378): Similar to imipenem, panipenem is susceptible to degradation by DHP-I.[7] Consequently, it is co-formulated with a DHP-I inhibitor, betamipron , which also inhibits panipenem uptake into the renal tubule, thereby preventing nephrotoxicity.[7] The clinical and bacteriological efficacy of panipenem/betamipron has been shown to be similar to that of imipenem/cilastatin.[7][8]
Meropenem and Ertapenem: These carbapenems were specifically designed to be stable against DHP-I hydrolysis.[9][10] As a result, they do not require co-administration with a DHP-I inhibitor like cilastatin.[9][10] Their pharmacokinetic profiles are not expected to be significantly affected by cilastatin's DHP-I inhibitory action.
Penicillins and Cephalosporins
Direct quantitative data on the pharmacokinetic interaction between cilastatin and penicillins or cephalosporins is limited. However, based on cilastatin's known inhibition of OATs, it is plausible that it could affect the renal excretion of beta-lactams that are substrates for these transporters.
Piperacillin: This penicillin is known to be secreted via renal tubules. Studies with probenecid (B1678239) , another OAT inhibitor, have shown a significant impact on piperacillin's pharmacokinetics. Probenecid has been demonstrated to increase piperacillin's peak serum concentration by 30%, its terminal half-life by 30%, and the AUC by 60%, while decreasing its renal clearance by 40%. Given that cilastatin also inhibits OATs, a similar, though not necessarily identical, effect on piperacillin's pharmacokinetics could be anticipated.
Cefazolin (B47455): As a cephalosporin (B10832234) that undergoes renal tubular secretion, cefazolin's pharmacokinetics are also affected by OAT inhibitors. Studies with probenecid have shown that it can prolong the half-life and increase the serum concentrations of cefazolin. This allows for therapeutic serum concentrations to be maintained for a longer duration. Therefore, it is conceivable that cilastatin could have a similar effect on cefazolin, although this has not been quantified in direct studies.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of different beta-lactams, highlighting the impact of DHP-I inhibitors where applicable.
| Beta-Lactam | DHP-I Inhibitor | Half-life (t½) (hours) | Plasma Clearance (CLp) (ml/min) | Urinary Recovery (% of dose) | Notes |
| Imipenem | None | ~1 | Variable | 6 - 38 | Highly metabolized by renal DHP-I.[4] |
| Imipenem | Cilastatin | ~1 | Decreased | ~70 | DHP-I inhibition by cilastatin prevents renal metabolism.[1][4] |
| Panipenem | Betamipron | ~1 | - | High | Betamipron inhibits DHP-I and renal tubular uptake.[7][8] |
| Meropenem | None | ~1 | ~188 | ~75 | Stable to DHP-I.[2] |
| Ertapenem | None | ~4 | ~40-50 | ~80 | Stable to DHP-I. |
| Piperacillin | None | 0.6 - 1.35 | ~180-250 | 57 - 89 | Primarily renal excretion. |
| Piperacillin | Probenecid (OAT Inhibitor) | Increased by ~30% | Decreased by ~40% | Decreased | Probenecid inhibits renal tubular secretion via OATs. |
| Cefazolin | None | ~1.8 | ~40-60 | ~80-95 | Primarily renal excretion. |
| Cefazolin | Probenecid (OAT Inhibitor) | Prolonged | Decreased | Decreased | Probenecid inhibits renal tubular secretion via OATs. |
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DHP-I inhibition by Cilastatin in the renal tubule.
Caption: Cilastatin's inhibition of Organic Anion Transporters (OATs).
Caption: General workflow for an in vivo pharmacokinetic study.
Experimental Protocols
In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of a compound against DHP-I.
Objective: To measure the inhibition of DHP-I activity by a test compound (e.g., Cilastatin) using a suitable substrate (e.g., imipenem).
Principle: The hydrolysis of the β-lactam ring of imipenem by DHP-I results in a change in UV absorbance, which can be monitored spectrophotometrically.
Materials:
-
Purified renal DHP-I (e.g., from porcine or human kidney)
-
Imipenem (substrate)
-
Cilastatin (or other test inhibitors)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
-
96-well UV-transparent plates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of imipenem in phosphate buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., buffer or DMSO).
-
Dilute the purified DHP-I enzyme in phosphate buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the phosphate buffer, the test inhibitor at various concentrations, and the DHP-I enzyme solution.
-
Include control wells with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the imipenem substrate to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 299 nm for imipenem) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
In Vivo Pharmacokinetic Study in an Animal Model
This protocol describes a general procedure for evaluating the effect of Cilastatin on the pharmacokinetics of a beta-lactam antibiotic in an animal model (e.g., rabbits).
Objective: To compare the pharmacokinetic parameters of a beta-lactam antibiotic administered with and without Cilastatin.
Animals:
-
Male New Zealand White rabbits (or other suitable species).
Procedure:
-
Animal Preparation and Grouping:
-
Acclimate the animals to the laboratory conditions.
-
Divide the animals into two groups:
-
Group 1: Receives the beta-lactam antibiotic alone.
-
Group 2: Receives the beta-lactam antibiotic co-administered with Cilastatin.
-
-
-
Drug Administration:
-
Administer the beta-lactam antibiotic (and Cilastatin for Group 2) intravenously as a bolus injection or infusion.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vessel (e.g., marginal ear vein or central artery) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of the beta-lactam antibiotic using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each group, including:
-
Elimination half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
Plasma clearance (CLp)
-
Volume of distribution (Vd)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if Cilastatin significantly alters the pharmacokinetics of the beta-lactam antibiotic.
-
Conclusion
Cilastatin's primary role as a DHP-I inhibitor is essential for the clinical efficacy of imipenem. Its effects on other carbapenems that are stable to DHP-I are negligible from this perspective. However, its secondary action as an OAT inhibitor suggests a potential for pharmacokinetic interactions with other beta-lactams, such as penicillins and cephalosporins, that are eliminated via renal tubular secretion. Further quantitative studies are warranted to fully elucidate the clinical significance of these potential interactions. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted effects of Cilastatin on beta-lactam antibiotics.
References
- 1. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of human pharmacokinetics of panipenem-betamipron, a new carbapenem, from animal data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of chronic probenecid therapy on cefazolin serum concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and tissue penetration of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of probenecid and the effect of oral probenecid administration on the pharmacokinetics of cefazolin in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of human pharmacokinetics of panipenem-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cda-amc.ca [cda-amc.ca]
Cilastatin Sodium's Peptidase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilastatin (B194054) sodium is a well-established inhibitor of human renal dehydropeptidase-I (DPEP1), a key enzyme in the metabolism of certain carbapenem (B1253116) antibiotics.[1][2][3] This guide provides a comparative analysis of cilastatin sodium's cross-reactivity with other peptidases, supported by available experimental data. Understanding this selectivity profile is crucial for assessing potential off-target effects and elucidating its broader pharmacological actions.
Comparative Inhibitory Activity of Cilastatin Sodium
Cilastatin sodium exhibits a high degree of selectivity for dehydropeptidase-I (DPEP1). Its interaction with other peptidases, where studied, is significantly less potent or not apparent. The following table summarizes the available quantitative data on the inhibitory activity of cilastatin sodium against various peptidases.
| Peptidase | Common Name/Abbreviation | Cilastatin Sodium Inhibition (IC50/Ki) | Comments |
| Dehydropeptidase-I | DPEP1, Renal Dipeptidase | IC50: ~0.1 µM [3] | Potent, reversible, and competitive inhibition. This is the primary therapeutic target of cilastatin.[2] |
| Metallo-β-lactamase (from Aeromonas hydrophila) | CphA | IC50: 178 µM | Weak inhibition. Despite structural differences, some active site similarities with DPEP1 may account for this interaction. |
| Dehydropeptidase II | DPEP2 | No specific Ki or IC50 values identified. | Not considered a significant target. |
| Dehydropeptidase III | DPEP3 | Not a relevant target for inhibition. | Believed to be an inactive enzyme.[3] |
| Angiotensin-Converting Enzyme | ACE | No quantitative data on direct inhibition available. | Not considered a primary target of cilastatin. |
| Neutral Endopeptidase | NEP, Neprilysin | No quantitative data on direct inhibition available. | Not considered a primary target of cilastatin. |
Mechanism of Action and Experimental Protocols
Cilastatin's primary mechanism of action involves the competitive inhibition of DPEP1, a zinc-dependent metalloenzyme located on the brush border of renal proximal tubular epithelial cells.[2] By binding to the active site of DPEP1, cilastatin prevents the hydrolysis of its substrates, most notably the carbapenem antibiotic imipenem (B608078).[2]
Signaling Pathway: Cilastatin's Inhibition of DPEP1
Caption: Mechanism of Cilastatin's action on Dehydropeptidase-I (DPEP1).
Experimental Workflow: In Vitro DPEP1 Inhibition Assay
The inhibitory activity of cilastatin against DPEP1 can be determined using an in vitro spectrophotometric assay. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for determining DPEP1 inhibition.
Detailed Experimental Protocol: Spectrophotometric DPEP1 Inhibition Assay
This protocol outlines a general method for determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of cilastatin against DPEP1.
1. Materials and Reagents:
-
Purified renal dehydropeptidase-I (from porcine or human kidney)
-
Cilastatin sodium
-
Imipenem (or another suitable DPEP1 substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading in the UV range
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPEP1 in phosphate buffer.
-
Prepare a series of dilutions of cilastatin sodium in phosphate buffer.
-
Prepare a stock solution of imipenem in phosphate buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the phosphate buffer, a specific concentration of cilastatin sodium solution (or vehicle for control), and the DPEP1 enzyme solution.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the imipenem solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at approximately 299 nm, which corresponds to the hydrolysis of the imipenem β-lactam ring. Record the absorbance at regular intervals.
-
4. Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit the data to a dose-response curve.
-
To determine the Ki value and the mode of inhibition, perform the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
The available evidence strongly indicates that cilastatin sodium is a highly potent and selective inhibitor of dehydropeptidase-I (DPEP1). While a weak interaction with the bacterial metallo-β-lactamase CphA has been reported, there is no readily available quantitative data to suggest significant cross-reactivity with other human peptidases such as DPEP2, DPEP3, angiotensin-converting enzyme, or neutral endopeptidase under clinically relevant concentrations. This high specificity for DPEP1 underscores its targeted therapeutic action in preventing the renal degradation of imipenem. Further research into its potential interactions with a broader range of peptidases could provide a more complete understanding of its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cilastatin and Panipenem: A Guide for Researchers
An in-depth examination of the properties, efficacy, and safety profiles of the renal dehydropeptidase-I inhibitor, Cilastatin, and the carbapenem (B1253116) antibiotic, Panipenem, to inform research and drug development.
This guide provides a detailed comparative analysis of Cilastatin, typically co-administered with the carbapenem antibiotic Imipenem, and Panipenem, which is co-administered with Betamipron. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety, and in vitro activity based on available experimental data.
Introduction and Regulatory Status
Cilastatin, as a component of the Imipenem/Cilastatin combination, has been a cornerstone in the treatment of severe bacterial infections for decades. Panipenem, in its combination with Betamipron, represents another therapeutic option within the carbapenem class. Both combinations are utilized in clinical settings to address a wide spectrum of bacterial pathogens.
Mechanism of Action
The fundamental difference between Cilastatin and Panipenem lies in their primary pharmacological roles. Cilastatin is not an antibiotic; it is an inhibitor of the human renal enzyme dehydropeptidase-I (DHP-I).[1] Panipenem, on the other hand, is a carbapenem antibiotic that, like Imipenem, is susceptible to degradation by DHP-I.[2]
To counteract this degradation and potential nephrotoxicity, Panipenem is co-administered with Betamipron. Betamipron's mechanism involves inhibiting the uptake of Panipenem into renal tubules.[2]
Signaling Pathway of Cilastatin's Nephroprotective Effect
Cilastatin's nephroprotective effect extends beyond simple enzyme inhibition. It has been shown to interact with cholesterol-rich lipid rafts in the brush border of renal proximal tubular cells. By binding to DHP-I within these rafts, Cilastatin is thought to modulate their structure and function, thereby reducing the cellular uptake of nephrotoxic substances. This mechanism is crucial for mitigating the potential kidney damage associated with high concentrations of Imipenem.
Logical Relationship of Panipenem/Betamipron Combination
The combination of Panipenem and Betamipron is a synergistic pairing designed to maximize antibacterial efficacy while minimizing renal adverse effects.
Comparative Clinical Efficacy
Head-to-head clinical trials have demonstrated comparable efficacy between Imipenem/Cilastatin and Panipenem/Betamipron in the treatment of various bacterial infections, particularly respiratory tract infections.
| Clinical Endpoint | Imipenem/Cilastatin | Panipenem/Betamipron | Indication | Reference |
| Clinical Efficacy Rate | 84.9% | 74.7% | Pulmonary Infections | [3] |
| Clinical Efficacy Rate (Bacterial Pneumonia) | 91.1% (committee judgment) | 84.5% (committee judgment) | Bacterial Pneumonia | [4] |
| Bacteriological Eradication Rate (Bacterial Pneumonia) | 100% | 78.3% | Bacterial Pneumonia | [4] |
| Clinical Efficacy Rate (Phase II/III Trials - Internal Medicine) | 73% | 79% | Various Infections | [5][6] |
Safety and Tolerability
The safety profiles of both drug combinations have been extensively studied. The most frequently reported adverse events are generally similar, though the incidence rates may vary.
| Adverse Event | Imipenem/Cilastatin | Panipenem/Betamipron | Reference |
| Incidence of Side Effects (Bacterial Pneumonia) | 5.7% | 3.6% | [4] |
| Abnormal Laboratory Data (Bacterial Pneumonia) | 26.5% | 39.5% | [4] |
| Adverse Reaction Rate (Phase II/III Trials - Internal Medicine) | 4.7% | 3.3% | [5][6] |
Nephrotoxicity
A key consideration for both drug combinations is the potential for nephrotoxicity. Cilastatin and Betamipron are included in their respective formulations specifically to mitigate this risk. While direct comparative clinical data on nephrotoxicity is limited, experimental studies provide insights into their protective mechanisms. Cilastatin has been shown to protect against Imipenem-induced nephrotoxicity by inhibiting renal organic anion transporters (OATs) in addition to DHP-I.[4] Studies have also suggested that Cilastatin may have a broader nephroprotective effect, reducing kidney injury from other drugs like vancomycin (B549263).[7] Betamipron reduces the nephrotoxicity of Panipenem by inhibiting its active transport into the renal cortex.
In Vitro Antimicrobial Activity
Both Imipenem and Panipenem are broad-spectrum carbapenem antibiotics with potent activity against a wide range of Gram-positive and Gram-negative bacteria. However, there are some differences in their in vitro potency against specific pathogens.
| Bacterial Group | Relative In Vitro Activity | Reference |
| Gram-positive bacteria | Imipenem and Panipenem are slightly more active than some other carbapenems like meropenem (B701) and biapenem. | [5][6] |
| Enterobacteriaceae | Meropenem is slightly superior to Imipenem and Panipenem. | [5][6] |
| Pseudomonas aeruginosa | In some studies, meropenem shows slightly better activity than imipenem. | [8] |
Pharmacokinetics
The pharmacokinetic profiles of Imipenem/Cilastatin and Panipenem/Betamipron are generally similar, though some differences exist. Both require co-administration with their respective inhibitors to prevent renal degradation or uptake. In patients with renal impairment, dose adjustments are necessary for both combinations, and care must be taken to avoid the accumulation of the co-administered inhibitor.[1]
Experimental Protocols
Detailed experimental protocols from the cited clinical trials are not publicly available in their entirety. However, a general methodology can be outlined based on the published literature.
General Protocol for Comparative Clinical Trials in Bacterial Pneumonia
-
Study Design: A multicenter, randomized, comparative clinical trial.
-
Patient Population: Adult patients diagnosed with bacterial pneumonia, confirmed by clinical symptoms and radiological findings.
-
Intervention:
-
Group A: Intravenous administration of Panipenem/Betamipron (e.g., 0.5g/0.5g twice daily).
-
Group B: Intravenous administration of Imipenem/Cilastatin (e.g., 0.5g/0.5g twice daily).
-
-
Duration of Treatment: Typically 7 to 14 days, depending on the clinical response.
-
Primary Endpoints:
-
Clinical efficacy rate at the end of treatment, assessed by a review committee based on improvement in clinical signs and symptoms.
-
Bacteriological eradication rate, determined by culture of appropriate specimens (e.g., sputum) before and after treatment.
-
-
Secondary Endpoints:
-
Incidence and severity of adverse events.
-
Changes in laboratory parameters (hematology, blood chemistry, urinalysis).
-
-
Statistical Analysis: Comparison of efficacy and safety between the two groups using appropriate statistical tests (e.g., chi-square test, Fisher's exact test).
Conclusion
Both Imipenem/Cilastatin and Panipenem/Betamipron are effective and generally well-tolerated treatment options for severe bacterial infections. Clinical trial data suggests comparable efficacy in indications such as bacterial pneumonia and other respiratory tract infections. The choice between these agents may depend on local antimicrobial susceptibility patterns, institutional formularies, and specific patient factors, including the risk of adverse events. The distinct nephroprotective mechanisms of Cilastatin and Betamipron are a critical aspect of their respective formulations, ensuring the safe and effective use of the co-administered carbapenem antibiotics. Further head-to-head comparative studies focusing on specific patient populations and a wider range of infections would be beneficial to further delineate their respective roles in clinical practice.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 7. Does nephrotoxicity develop less frequently when vancomycin is combined with imipenem-cilastatin than with meropenem? A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of Cilastatin: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of renal dehydropeptidase-I (DHP-I) inhibitors, a thorough understanding of the in vivo pharmacokinetic profile of Cilastatin (B194054) is paramount. This guide provides a comparative analysis of Cilastatin's performance against relevant alternatives, supported by experimental data to inform preclinical and clinical research decisions.
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters for Cilastatin and its comparators. Data presented are derived from studies in healthy adult volunteers and preclinical animal models, as cited.
| Parameter | Cilastatin | Meropenem | JBP485 |
| Peak Plasma Concentration (Cmax) | ~19.1 µg/mL (1000 mg dose)[1] | ~54.8 µg/mL (1 g dose)[2] | Not explicitly stated in human studies |
| Time to Peak Concentration (Tmax) | ~1 hour (post 30-min infusion)[1] | Not explicitly stated | Not explicitly stated |
| Area Under the Curve (AUC) | Not explicitly stated | ~77.2 mg·h/L (1 g dose)[2] | Not explicitly stated in human studies |
| Elimination Half-life (t½) | ~0.84 - 1 hour[1][3][4] | ~1 hour[2] | ~2.25 hours (in rats)[5][6] |
| Plasma Clearance (CL) | ~12.4 L/h/1.73 m²[1] | ~143.7 mL/min (Total Clearance)[2] | ~2.99 mL/min/kg (in rats)[5][6] |
| Volume of Distribution (Vd) | ~0.14 L/kg[1] | ~21 - 29.9 L[2] | ~0.22 L/kg (in rats)[5][6] |
| Primary Route of Elimination | Renal[3][4] | Renal[7] | Primarily distributed to the kidney (in rats)[5][6] |
Experimental Protocols
The data presented in this guide are based on established in vivo pharmacokinetic study designs. A representative experimental protocol is detailed below.
Protocol: In Vivo Pharmacokinetic Study of Cilastatin in Healthy Volunteers
1. Study Population:
-
Healthy adult male and female volunteers.
-
Subjects undergo a comprehensive health screening to ensure no underlying medical conditions that could interfere with the study.
2. Drug Administration:
-
Cilastatin is administered intravenously, typically as a 30-minute infusion.[1]
-
In many studies, Cilastatin is co-administered with an equal dose of Imipenem (B608078).[3][4]
3. Sample Collection:
-
Serial blood samples are collected at predetermined time points before, during, and after drug infusion.
-
Urine samples are often collected over specified intervals to assess renal clearance.
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma, which is then stabilized and stored frozen until analysis.
-
Concentrations of Cilastatin in plasma and urine are determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the concentration-time data using non-compartmental or compartmental analysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for an in vivo pharmacokinetic study and the mechanism of action of Cilastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and mechanism of intestinal absorption of JBP485 in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 11. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cilastatin Sodium: A Comparative Guide to its Efficacy in Animal Models of Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cilastatin (B194054) sodium in various animal models of drug-induced nephrotoxicity. It aims to be an objective resource, presenting supporting experimental data, detailed methodologies, and comparisons with alternative nephroprotective agents to inform preclinical research and drug development.
Executive Summary
Cilastatin sodium, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has demonstrated significant nephroprotective effects in a range of animal models. Initially developed to prevent the renal metabolism of the antibiotic imipenem, its utility has expanded to mitigating kidney damage induced by several classes of therapeutic agents, including chemotherapeutics, other antibiotics, and immunosuppressants. This protection is primarily attributed to its ability to inhibit the uptake and accumulation of nephrotoxic drugs in renal proximal tubule cells, as well as its anti-apoptotic and anti-oxidative properties. This guide synthesizes the available preclinical data to offer a clear comparison of its efficacy.
Data Presentation: Cilastatin Efficacy in Drug-Induced Nephrotoxicity
The following tables summarize the quantitative data from various animal studies, showcasing the impact of cilastatin on key markers of renal function.
Table 1: Cisplatin-Induced Nephrotoxicity in Rats
| Treatment Group | Serum Creatinine (B1669602) (mg/dL) | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Reference |
| Control | ~0.5 | ~20 | [1] |
| Cisplatin (B142131) | ~3.5 | ~150 | [1] |
| Cisplatin + Cilastatin | ~1.5 | ~60 | [1] |
Table 2: Gentamicin-Induced Nephrotoxicity in Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Control | ~0.4 | ~18 | [2] |
| Gentamicin | ~2.5 | ~120 | [2] |
| Gentamicin + Cilastatin | ~1.0 | ~40 | [2] |
Table 3: Tacrolimus-Induced Nephrotoxicity in Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Vehicle | ~0.4 | ~15 | [3] |
| Tacrolimus | ~0.8 | ~35 | [3] |
| Tacrolimus + Cilastatin (150 mg/kg) | ~0.5 | ~20 | [3] |
Table 4: Vancomycin-Induced Nephrotoxicity in Mice
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) | Reference |
| Vancomycin | Doubled from baseline | Doubled from baseline | [4][5] |
| Vancomycin + Imipenem-Cilastatin | Significantly lower than Vancomycin alone | Significantly lower than Vancomycin alone | [4][5] |
Table 5: Imipenem-Induced Nephrotoxicity in Rabbits
| Treatment Group | Serum Creatinine (mg/dL) at 48h | Blood Urea Nitrogen (BUN) (mg/dL) at 48h | Reference |
| Control | ~1.0 | ~20 | [6][7] |
| Imipenem (200 mg/kg) | ~3.5 | ~80 | [6][7] |
| Imipenem (200 mg/kg) + Cilastatin (200 mg/kg) | ~1.5 | ~30 | [6][7] |
| Imipenem (200 mg/kg) + Probenecid (50 mg/kg) | ~2.5 | ~60 | [6][7] |
Comparison with Alternative Nephroprotective Agents
Cilastatin's nephroprotective effects have been compared to or studied alongside other agents.
-
Probenecid: In a rabbit model of imipenem-induced nephrotoxicity, both cilastatin and probenecid, an inhibitor of organic anion transporters (OATs), demonstrated protective effects. However, cilastatin was more effective in reducing serum creatinine and BUN levels, suggesting that its mechanism extends beyond the inhibition of OATs.[6][7]
-
N-acetylcysteine (NAC): In a rat model of cyclosporine-induced nephrotoxicity, co-administration of NAC with cyclosporine attenuated the increase in serum urea and creatinine.[8] While direct comparative studies with cilastatin are limited, both agents appear to mitigate nephrotoxicity through antioxidant and anti-apoptotic pathways.
-
Statins (Simvastatin and Rosuvastatin): In a cisplatin-induced nephrotoxicity model in rats, both simvastatin (B1681759) and rosuvastatin (B1679574) showed protective effects by improving renal function markers and reducing oxidative stress.[9][10]
-
Vitamin E: As an antioxidant, Vitamin E has been shown to mitigate cisplatin-induced nephrotoxicity in rats by reducing oxidative stress and apoptosis.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cisplatin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (typically 6-7 mg/kg) is administered.[9][11][12]
-
Cilastatin Administration: Cilastatin is often administered i.p. at varying doses (e.g., 150 mg/kg) before and/or after cisplatin injection.
-
Assessment: Renal function is assessed by measuring serum creatinine and BUN levels, typically 5-7 days after cisplatin administration. Histopathological examination of the kidneys is also performed to evaluate tubular damage.[9][12]
Gentamicin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Induction of Nephrotoxicity: Gentamicin is administered subcutaneously (s.c.) or i.p. at doses ranging from 80 to 100 mg/kg/day for several consecutive days (e.g., 4-8 days).[2][13][14]
-
Cilastatin Administration: Cilastatin is typically co-administered i.p. at a dose of around 150 mg/kg/day.[2]
-
Assessment: Serum creatinine, BUN, and other biomarkers like Kidney Injury Molecule-1 (KIM-1) are measured. Histological analysis of the renal cortex is performed to assess tubular necrosis.[2]
Cyclosporine-Induced Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Induction of Nephrotoxicity: Cyclosporine is administered daily, for example, at 25 mg/kg i.p. for 28 days, to induce chronic nephrotoxicity.[15] For acute models, lower doses over a shorter period may be used.
-
Cilastatin Administration: The protective effects of imipenem-cilastatin have been studied in this model.
-
Assessment: Glomerular filtration rate (GFR), serum creatinine, and BUN are monitored. Histopathological changes, such as interstitial fibrosis and tubular atrophy, are key endpoints for chronic models.[15]
Mandatory Visualizations
Signaling Pathway of Cilastatin's Nephroprotective Action
Caption: Cilastatin's mechanism of renal protection.
Experimental Workflow for Assessing Nephroprotection
Caption: General workflow of in vivo nephroprotection studies.
Conclusion
The evidence from various animal models strongly supports the efficacy of cilastatin sodium as a nephroprotective agent against a variety of drug-induced kidney injuries. Its multifaceted mechanism of action, involving the inhibition of drug uptake and modulation of cellular stress pathways, makes it a promising candidate for further investigation and potential clinical application in preventing nephrotoxicity. This guide provides a foundational overview for researchers to design and interpret studies aimed at exploring the full therapeutic potential of cilastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Alteration in Acute Kidney Injury Potential with the Combination of Vancomycin and Imipenem-Cilastatin/Relebactam or Piperacillin/Tazobactam in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 9. japsonline.com [japsonline.com]
- 10. Amelioration of cisplatin-induced nephrotoxicity by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.info [ijpsr.info]
- 12. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute kidney injury models - Enamine [enamine.net]
- 14. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic cyclosporine nephrotoxicity. A rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cilastatin and Relebactam: Two Essential Allies in Carbapenem Therapy
In the fight against bacterial infections, the efficacy of carbapenem (B1253116) antibiotics, such as imipenem (B608078), is often compromised by two distinct challenges: rapid metabolic degradation in the human body and the emergence of bacterial resistance. To counter these threats, imipenem is frequently co-administered with enzyme inhibitors. This guide provides a detailed, data-driven comparison of two such critical partners: cilastatin (B194054), a renal dehydropeptidase-I inhibitor, and relebactam (B560040), a broad-spectrum β-lactamase inhibitor. While both are integral to modern antibiotic regimens, they serve fundamentally different, yet complementary, roles.
Executive Summary
Cilastatin's primary role is to act as a pharmacokinetic enhancer. It protects imipenem from degradation by the human renal enzyme dehydropeptidase-I, thereby increasing its plasma concentration and half-life, and preventing the formation of potentially nephrotoxic metabolites.[1][2][3] In contrast, relebactam is a "resistance breaker." It is a β-lactamase inhibitor that safeguards imipenem from degradation by bacterial enzymes (β-lactamases), a primary mechanism of antibiotic resistance in many Gram-negative bacteria.[4][5][6] Relebactam has no activity against human enzymes, and cilastatin possesses no significant antibacterial or β-lactamase inhibitory activity.[1][6] The co-formulation of imipenem, cilastatin, and relebactam (Recarbrio®) represents a powerful strategy to both optimize the antibiotic's pharmacokinetic profile and overcome key bacterial resistance mechanisms.[1][6]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics, pharmacokinetic properties, and clinical efficacy data for cilastatin and relebactam.
Table 1: General Characteristics and Mechanism of Action
| Feature | Cilastatin | Relebactam |
| Primary Function | Pharmacokinetic enhancer for imipenem[1][3] | β-lactamase inhibitor (antibiotic resistance breaker)[4][5] |
| Target Enzyme | Human renal dehydropeptidase-I (DHP-I)[1][7] | Bacterial β-lactamases (Ambler Class A and C)[4][6][8] |
| Mechanism of Action | Reversible, competitive inhibition of DHP-I[1] | Reversible, covalent inhibition of the β-lactamase active site serine[9] |
| Therapeutic Role | Prevents renal degradation of imipenem, reducing nephrotoxicity[1][2] | Restores imipenem's activity against resistant bacteria[10][11] |
| Combination Drug | Imipenem/Cilastatin (e.g., Primaxin®)[1] | Imipenem/Cilastatin/Relebactam (Recarbrio®)[1][6] |
Table 2: Comparative Pharmacokinetics (when administered with Imipenem)
| Parameter | Cilastatin | Relebactam |
| Plasma Half-life | Approximately 1 hour[2][12] | Approximately 1.2 to 1.8 hours[10] |
| Plasma Protein Binding | 35-40%[1] | Approximately 22%[4] |
| Metabolism | Partially metabolized[2] | Does not undergo significant metabolism[4] |
| Elimination | Primarily renal excretion[1][12] | Primarily renal excretion (~90-100% as unchanged drug)[4] |
| Effect on Imipenem | Increases imipenem plasma concentration and urinary recovery[12][13] | No significant pharmacokinetic interaction with imipenem[10] |
Table 3: Clinical Efficacy Data from Comparative Trials
Data from studies comparing Imipenem/Cilastatin with Imipenem/Cilastatin/Relebactam or other comparators.
| Clinical Endpoint | Imipenem/Cilastatin | Imipenem/Cilastatin/Relebactam | Comparator (e.g., Colistin + IMI/CSL, Piperacillin/Tazobactam) |
| Favorable Clinical Response (cUTI) | 98.8%[7][14] | 97.1-98.7%[7][14] | N/A |
| Favorable Microbiological Response (cUTI) | 98.7%[7][14] | 95.5-98.6%[7][14] | N/A |
| Day 28 All-Cause Mortality (HABP/VABP) | N/A | 15.9%[15] | 21.3% (Piperacillin/Tazobactam)[15] |
| Favorable Clinical Response (Imipenem-Nonsusceptible Infections) | N/A | 71.4%[16][17] | 40.0% (Colistin + IMI/CSL)[16][17] |
| 28-day All-Cause Mortality (Imipenem-Nonsusceptible Infections) | N/A | 9.5%[16][17] | 30.0% (Colistin + IMI/CSL)[16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cilastatin and relebactam are provided below.
Dehydropeptidase-I (DHP-I) Inhibition Assay (for Cilastatin)
This assay determines the inhibitory activity of a compound against DHP-I.
-
Materials and Reagents:
-
Purified renal dehydropeptidase-I (porcine or human)
-
Imipenem (substrate)
-
Cilastatin (or test inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, a known concentration of DHP-I, and varying concentrations of the inhibitor (cilastatin).
-
The reaction is initiated by adding a specific concentration of the substrate (imipenem).
-
The rate of imipenem hydrolysis is monitored over time by measuring the decrease in absorbance at a specific wavelength (e.g., 299 nm) using a spectrophotometer, or by quantifying the remaining imipenem using HPLC.
-
The experiment is repeated with different inhibitor concentrations.
-
-
Data Analysis:
-
The initial reaction velocities (V) are calculated for each inhibitor concentration.
-
The data is plotted, for instance, using a Dixon plot (1/V versus inhibitor concentration) or through non-linear regression analysis of the velocity data against inhibitor concentration to determine the inhibition constant (Ki).[18]
-
β-Lactamase Inhibition Assay (for Relebactam)
This assay measures the ability of a compound to inhibit the activity of β-lactamase enzymes.
-
Materials and Reagents:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Relebactam (or test inhibitor)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
-
-
Procedure:
-
The β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor (relebactam) in the phosphate buffer for a defined period.
-
The reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored by measuring the increase in absorbance at 486 nm over time.[19]
-
The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials and Reagents:
-
Imipenem and relebactam
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland standard
-
-
Procedure:
-
Serial two-fold dilutions of imipenem are prepared in CAMHB in the wells of a microtiter plate. For testing with relebactam, a fixed concentration of relebactam (e.g., 4 µg/mL) is added to each well.[3]
-
A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
The plates are incubated at 35°C for 16-20 hours.[11]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.[11]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 7. Prospective, randomized, double-blind, Phase 2 dose-ranging study comparing efficacy and safety of imipenem/cilastatin plus relebactam with imipenem/cilastatin alone in patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imipenem/relebactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Efficacy and safety of imipenem/cilastatin/relebactam (IMI/CS/REL): a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Comparison of Treatment Outcomes between Analysis Populations in the RESTORE-IMI 1 Phase 3 Trial of Imipenem-Cilastatin-Relebactam versus Colistin plus Imipenem-Cilastatin in Patients with Imipenem-Nonsusceptible Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contagionlive.com [contagionlive.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Synergistic Alliance of Cilastatin and Imipenem: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Cilastatin (B194054) with the broad-spectrum carbapenem (B1253116) antibiotic, Imipenem (B608078). The co-administration of these two compounds is a cornerstone of therapy for severe bacterial infections, a strategy necessitated by the pharmacokinetic vulnerabilities of Imipenem when used as a standalone agent. This document delves into the experimental data that validates this synergy, outlines the methodologies of key experiments, and visually represents the underlying mechanisms and workflows.
Unveiling the Synergy: A Tale of Two Molecules
Imipenem exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] However, its clinical efficacy is severely hampered by rapid metabolic degradation in the kidneys by a brush-border enzyme, dehydropeptidase-I (DHP-I).[1][3][4] This inactivation not only reduces the antibiotic's concentration in the urinary tract but can also lead to nephrotoxicity.[5][6]
Cilastatin, a specific and reversible inhibitor of DHP-I, is co-administered with Imipenem to counteract this degradation.[3][4] It possesses no intrinsic antibacterial activity.[3] Its role is exclusively to protect Imipenem, thereby increasing its bioavailability, prolonging its half-life, and mitigating the risk of kidney damage.[5][6] This synergistic relationship is therefore primarily pharmacokinetic in nature.
Quantitative Analysis of the Synergistic Effect
The co-administration of Cilastatin significantly enhances the pharmacokinetic profile of Imipenem. The following table summarizes key pharmacokinetic parameters of Imipenem when administered with and without Cilastatin.
Table 1: Pharmacokinetic Profile of Imipenem with and without Cilastatin
| Pharmacokinetic Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Urinary Recovery of Active Drug | 6% - 38% (highly variable) | ~70% | [5] |
| Plasma Half-life (t½) | ~1 hour | ~1 hour | [5] |
| Renal Clearance | Low and variable | Significantly Increased | [5] |
| Nephrotoxicity | Potential for dose-dependent toxicity | Reduced risk | [5][6] |
In Vitro Efficacy of the Imipenem/Cilastatin Combination
While Cilastatin does not contribute directly to the antibacterial action, the combination of Imipenem/Cilastatin is the clinically relevant formulation. Its efficacy is typically assessed through the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of Imipenem/Cilastatin Against Various Bacterial Pathogens
| Bacterial Species | MIC Range (μg/mL) | Susceptible Breakpoint (μg/mL) | Reference(s) |
| Pseudomonas aeruginosa | ≤2 - ≥8 | ≤2 | [4] |
| Acinetobacter spp. | ≤2 - ≥8 | ≤2 | [4] |
| Escherichia coli | Varies | Varies | [7] |
| Klebsiella pneumoniae | Varies | Varies | [7] |
| Enterococcus faecalis | Varies | Varies | [7] |
| Staphylococcus aureus | Varies | Varies | [7] |
Note: MIC values can vary significantly between different strains of the same bacterial species.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Imipenem/Cilastatin is determined using standardized laboratory procedures to establish the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of Imipenem/Cilastatin is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.[8]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Incubation: The diluted antibiotic solutions are inoculated with the bacterial suspension in microtiter plates or test tubes.[8] Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.[8] The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[8]
Time-Kill Curve Assay
Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Standardized bacterial inocula are prepared and exposed to different concentrations of Imipenem/Cilastatin (e.g., 1x, 2x, and 4x the MIC) in a broth medium.[11] A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[11]
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar (B569324) plates and counting the resulting colonies after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[11]
Visualizing the Synergy and Experimental Processes
To further elucidate the synergistic interaction and the experimental approaches used to validate it, the following diagrams are provided.
Caption: Mechanism of Cilastatin's synergistic action with Imipenem.
Caption: Workflow for in vivo validation of Imipenem-Cilastatin synergy.
Caption: Logical flow of the synergistic benefits of Imipenem and Cilastatin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem/Cilastatin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rapid Detection of Imipenem Resistance in Gram-Negative Bacteria Using Tabletop Scanning Electron Microscopy: A Preliminary Evaluation [frontiersin.org]
- 11. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cytostatin Sodium: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like Cytostatin sodium are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective protein phosphatase 2A (PP2A) inhibitor with anti-tumor and apoptotic properties.[1][2] Due to its biological activities, this compound should be handled as a cytotoxic/cytostatic agent, necessitating stringent disposal protocols.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant skin and eye irritation.[3] Inhalation may also be harmful, potentially causing irritation to the mucous membranes and upper respiratory tract.[3] It is crucial to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[3]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | Dermal contact |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[3] | Ocular contact |
| Respiratory Irritation | May cause irritation to mucous membranes and the upper respiratory tract.[3] | Inhalation |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of cytotoxic and cytostatic waste.[4][5] Always consult your institution's specific safety guidelines and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is mandatory to wear appropriate PPE. This includes:
-
A lab coat
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
2. Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. Use designated, clearly labeled containers for cytotoxic/cytostatic waste. These are often color-coded purple.[4]
3. Types of this compound Waste and Disposal Procedures:
-
Solid Waste:
-
This includes unused or expired pure compounds, as well as contaminated items such as weigh boats, spatulas, and Eppendorf tubes.
-
Carefully place all solid waste into a designated, sealable plastic bag or container specifically for cytotoxic chemical waste.
-
Do not generate dust when handling solid this compound.
-
-
Liquid Waste:
-
This includes solutions containing this compound, as well as rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container for cytotoxic liquid waste.
-
Do not dispose of liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[4]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid cytotoxic waste container.
-
Reusable glassware should be decontaminated by soaking in a suitable solvent (e.g., a solution that can solubilize this compound, followed by a thorough rinse). The rinsate must be collected as cytotoxic liquid waste.
-
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the solid cytotoxic waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as cytotoxic waste.
5. Final Disposal:
-
All collected cytotoxic waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.
-
The primary recommended method for the disposal of cytotoxic and cytostatic waste is high-temperature incineration.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Guide for Handling Cytostatin Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety protocols and logistical plans for the handling and disposal of Cytostatin sodium. Adherence to these procedural guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This compound is a cytotoxic agent and must be handled with appropriate precautions to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound to create a sufficient barrier against exposure.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield is required if there is a splash hazard. | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves (double-gloving is required). | Disposable nitrile gloves are suitable. Always inspect gloves for integrity before use. Change the outer pair immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown. | Gown should be made of a low-permeability fabric. Cuffs must be tucked into the inner pair of gloves. |
| Foot Protection | Closed-toe, closed-heel shoes with disposable shoe covers. | Shoes must cover the entire foot. Shoe covers should be removed before exiting the work area to prevent the spread of contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when there is a risk of generating dust or aerosols. All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Step-by-Step Guidance
Follow these procedural steps for the routine handling of this compound to ensure a controlled and safe workflow.
1. Preparation and Engineering Controls:
-
Verify that a certified chemical fume hood or biological safety cabinet is operational.
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.
-
Clear the designated workspace of all non-essential items.
-
Have a spill kit readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on PPE in the following order: shoe covers, inner gloves, laboratory gown, outer gloves, and eye/face protection.
3. Handling the Compound:
-
Weighing: Carefully weigh solid this compound on weighing paper or in a container within the confines of a chemical fume hood to prevent the generation and dispersal of dust.
-
Preparing Solutions: When dissolving the compound, add the solvent to the solid material slowly and carefully to avoid splashing.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Transporting: When moving solutions, use a secondary container to prevent spills.
4. Post-Handling Procedures:
-
Keep containers of this compound tightly closed when not in use.
-
Decontaminate the work surface after each use.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste contaminated with this compound is classified as hazardous cytotoxic waste and must be disposed of following institutional and local environmental regulations.
-
Solid Waste: Collect all contaminated disposable items, such as gloves, gowns, shoe covers, and weighing paper, in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Collect all unused or waste solutions of this compound in a designated, sealed, and shatter-proof waste container. This container must also be clearly labeled "Cytotoxic Waste." Under no circumstances should this compound solutions be poured down the drain.
-
Sharps: Dispose of any contaminated needles, syringes, or other sharp objects in a designated cytotoxic sharps container.
-
Waste Pickup: Arrange for the collection and disposal of all cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Response
The following workflow outlines the step-by-step procedure for responding to a this compound spill.
Caption: A workflow for responding to a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
